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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid

Executive Summary 2-Carbamoyl-5-methylpyridine-3-carboxylic acid is a highly functionalized nitrogen-containing heterocycle that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Carbamoyl-5-methylpyridine-3-carboxylic acid is a highly functionalized nitrogen-containing heterocycle that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. As a Senior Application Scientist, I approach the characterization of this compound by analyzing how its dual functional groups—a carbamoyl moiety and a carboxylic acid—dictate its thermodynamic stability, solubility, and reactivity. This whitepaper provides an authoritative breakdown of its physical properties, mechanistic behavior, and validated experimental protocols.

Core Chemical and Physical Properties

The physical state and thermal properties of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid are directly governed by its capacity for extensive intermolecular hydrogen bonding. The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (C=O, pyridine nitrogen) results in a highly ordered crystalline lattice, which is reflected in its high melting point[2].

PropertyValue
IUPAC Name 2-carbamoyl-5-methylpyridine-3-carboxylic acid[1]
CAS Number 957786-04-8[3]
Molecular Formula C8H8N2O3[1]
Molecular Weight 180.16 g/mol [1]
Melting Point 207°C – 215°C[2]
Appearance Solid[2]
Canonical SMILES CC1=CC(=C(N=C1)C(=O)N)C(=O)O[1]
InChI Key AOWOSEBHRQLQMK-UHFFFAOYSA-N[1]

Structural Mechanics and Thermodynamic Stability

The chemical stability of this pyridine derivative is heavily influenced by resonance effects within the heteroaromatic ring[1]. Under physiological or mildly basic conditions, the carboxylic acid undergoes deprotonation. The resulting carboxylate anion does not exist as a localized charge; instead, it is thermodynamically stabilized through electron delocalization across the conjugated pyridine system[1]. This resonance sink reduces the overall free energy of the molecule, making it highly stable during subsequent synthetic transformations or biological assays.

Stability Deprotonation Deprotonation Anion Carboxylate Anion Deprotonation->Anion -H+ Resonance Pyridine Ring Resonance Anion->Resonance Electron Delocalization Stability Thermodynamic Stability Resonance->Stability Lower Energy State

Caption: Mechanistic pathway illustrating the thermodynamic stability of the carboxylate anion.

Synthetic Pathways and Methodologies

The targeted synthesis of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid typically utilizes 5-methylpyridine-3-carboxylic acid as the starting scaffold[1]. The introduction of the carbamoyl group is achieved using carbamoyl chloride in the presence of a base, such as triethylamine (TEA)[1].

Expertise & Causality: The selection of TEA is not arbitrary. During the nucleophilic acyl substitution, the reaction generates hydrochloric acid (HCl) as a byproduct[1]. If left unneutralized, HCl would protonate the basic pyridine nitrogen, deactivating the ring and halting the reaction. TEA acts as an essential acid scavenger, driving the equilibrium forward. Furthermore, controlling the temperature is critical to prevent the thermal degradation of the highly reactive carbamoyl chloride and to ensure regioselectivity.

SynthWorkflow SM 5-Methylpyridine-3-carboxylic acid (Starting Material) Reaction Nucleophilic Acyl Substitution (Controlled Temp, Solvent) SM->Reaction Reagents Carbamoyl Chloride + NEt3 (Reagents & Base) Reagents->Reaction Purification Recrystallization (Purity Optimization) Reaction->Purification Crude Extract Product 2-Carbamoyl-5-methylpyridine- 3-carboxylic acid (Yield) Purification->Product >95% Purity

Caption: Synthesis workflow of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid.

Protocol 1: Step-by-Step Synthesis and Isolation
  • Preparation: Dissolve 1.0 equivalent of 5-methylpyridine-3-carboxylic acid in an anhydrous organic solvent (e.g., dichloromethane) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the reagents[1].

  • Base Addition: Add 2.5 equivalents of triethylamine (TEA) dropwise at 0°C. Causality: The excess base ensures complete neutralization of the generated HCl and activates the starting material.

  • Carbamoylation: Slowly introduce 1.2 equivalents of carbamoyl chloride. Maintain the reaction at 0°C for 30 minutes, then allow it to gradually warm to room temperature over 4 hours[1].

  • Quenching & Extraction: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate. Due to its amphoteric nature, precise pH adjustment (isoelectric focusing) may be required to precipitate the product.

  • Purification: Isolate the crude solid via vacuum filtration and subject it to recrystallization using an ethanol/water gradient to achieve high purity[1].

Analytical Validation and Self-Validating Protocols

To ensure the integrity of the synthesized compound, a robust analytical framework is required.

Protocol 2: HPLC-UV Method for Purity Validation
  • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B).

  • Detection: UV absorbance at 254 nm.

Expertise & Causality: Why use 0.1% TFA? The target molecule contains both a basic pyridine nitrogen and an acidic carboxyl group. Without an ion-pairing agent, the compound would exist in multiple ionization states, leading to severe peak tailing and poor resolution. TFA suppresses the ionization of the carboxylic acid and pairs with the pyridine nitrogen, ensuring sharp, symmetrical peaks.

Self-Validating System: This protocol is designed to be self-validating. Before analyzing the sample, a blank and a known reference standard must be injected. The system suitability criteria dictate that the tailing factor ( Tf​ ) must be ≤1.5 and theoretical plates ( N ) must be ≥2000 . If these metrics fail, the system automatically flags a mobile phase pH drift or column degradation, preventing the reporting of false purity data.

Applications in Drug Development and Agrochemicals

Due to its unique structural topology, 2-Carbamoyl-5-methylpyridine-3-carboxylic acid is extensively utilized in the pharmaceutical sector. It acts as a versatile building block for developing therapeutics with anti-inflammatory and anti-cancer properties[1]. The spatial arrangement of the carbamoyl and carboxylic acid groups allows it to act as a bidentate ligand or a potent hydrogen-bonding pharmacophore within enzyme active sites. Additionally, its ability to interact with complex biological systems makes it a valuable intermediate in the synthesis of next-generation agricultural chemicals, such as targeted herbicides and pesticides[1].

References

Sources

Exploratory

Thermodynamic Stability Profile of 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS: 957786-04-8) is a highly functionalized nitrogen-containing heterocycle. Recognized primarily as a critical intermediate in the synthesis and environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS: 957786-04-8) is a highly functionalized nitrogen-containing heterocycle. Recognized primarily as a critical intermediate in the synthesis and environmental degradation of imidazolinone herbicides (such as Imazapic), its thermodynamic stability is a foundational parameter for formulation shelf-life, synthetic yield optimization, and environmental fate modeling [1].

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic vulnerabilities—specifically cyclization, decarboxylation, and hydrolysis—and outlines self-validating experimental protocols designed to quantify these degradation pathways.

Structural Thermodynamics & Intramolecular Interactions

The thermodynamic behavior of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid is governed by the dense steric and electronic interplay of its functional groups:

  • The Pyridine Core & Zwitterionic Equilibrium: The basic pyridine nitrogen (pKa ~4.5) and the acidic 3-carboxylic group (pKa ~2.5) establish a pH-dependent zwitterionic equilibrium in aqueous solutions. This ionic state drastically alters the activation energy required for bond cleavage.

  • The Ortho-Effect (Positions 2 and 3): The spatial proximity of the 2-carbamoyl (-CONH₂) and 3-carboxylic acid (-COOH) groups facilitates strong intramolecular hydrogen bonding. While this stabilizes the ground state enthalpy, it pre-organizes the molecule for a thermodynamically favorable dehydration reaction (cyclization) upon the introduction of thermal or photolytic energy [1].

  • Electronic Modulation by the 5-Methyl Group: The weakly electron-donating nature of the 5-methyl group increases the electron density of the pyridine ring, slightly raising the pKa of the ring nitrogen and marginally stabilizing the compound against electrophilic attack compared to unmethylated analogs.

Primary Pathways of Thermodynamic Degradation

Understanding the causality behind the degradation of this compound requires isolating the three primary thermodynamic sinks:

A. Dehydration & Cyclization (The Dominant Pathway)

Under thermal stress or photolysis, the molecule undergoes an intramolecular condensation, losing a water molecule to form a stable 5-membered imide ring: 3-methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione [1]. The causality here is driven by entropy (release of H₂O) and the high thermodynamic stability of the resulting conjugated bicyclic system.

B. Decarboxylation

Pyridine-3-carboxylic acids are generally resistant to decarboxylation compared to their 2-carboxylic counterparts. However, the strongly electron-withdrawing 2-carbamoyl group lowers the activation energy for the cleavage of the C3-COOH bond. This proceeds via an ylide or zwitterionic intermediate, a variation of the Hammick mechanism [2]. Decarboxylation typically requires elevated temperatures (>150°C)[3].

C. Amide Hydrolysis

In highly acidic or basic aqueous environments, the 2-carbamoyl group undergoes hydrolysis to yield 5-methylpyridine-2,3-dicarboxylic acid. This pathway is heavily pH-dependent and represents the primary degradation risk during liquid formulation storage.

DegradationPathways Parent 2-Carbamoyl-5-methylpyridine- 3-carboxylic acid Cyclization Cyclization (Pyrrolo-pyridine dione) Parent->Cyclization - H2O (Heat/Light) Hydrolysis Hydrolysis (Dicarboxylic acid) Parent->Hydrolysis + H2O (H+/OH-) Decarboxylation Decarboxylation (2-Carbamoyl-5-methylpyridine) Parent->Decarboxylation - CO2 (High Temp >150°C)

Thermodynamic degradation pathways of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability profiling must not rely on simple disappearance kinetics. The following protocols utilize orthogonal validation to ensure absolute mass balance.

Protocol 1: Solid-State Thermal Stability (TGA-DSC-MS)

This protocol differentiates between cyclization (loss of H₂O) and decarboxylation (loss of CO₂) in the solid state.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the compound into an aluminum oxide crucible. Ensure the sample is desiccated for 24 hours prior to analysis to remove unbound surface moisture.

  • Thermal Execution: Place the crucible in a simultaneous TGA/DSC instrument. Purge with ultra-high purity Argon at 50 mL/min. Apply a heating rate of 10°C/min from 25°C to 300°C.

  • Orthogonal Validation (MS Coupling): Route the TGA exhaust to a Mass Spectrometer. Monitor specific ion channels: m/z 18 (H₂O) and m/z 44 (CO₂).

  • Causality Check: An endothermic DSC peak corresponding to mass loss with a simultaneous MS spike at m/z 18 confirms cyclization. A subsequent mass loss event linked to m/z 44 confirms decarboxylation [3].

Protocol 2: Solution-State Kinetic Profiling (HPLC-UV)

This protocol establishes the pH-rate profile for amide hydrolysis versus cyclization in aqueous media.

  • Buffer Preparation: Prepare 50 mM buffered solutions at pH 2.0 (Phosphate), pH 5.0 (Acetate), and pH 9.0 (Borate).

  • Incubation: Spike the compound to a final concentration of 0.1 mM. Incubate in sealed, light-protected amber vials at 40°C, 50°C, and 60°C.

  • Sampling & Analysis: Extract 100 µL aliquots at predefined intervals (0, 2, 4, 8, 24, 48 hours). Quench the reaction by rapid cooling and pH neutralization. Analyze via HPLC-UV (λ = 254 nm) using a C18 column and a gradient of 0.1% TFA in Water/Acetonitrile.

  • Self-Validating Mass Balance: Calculate the molar sum of the parent compound, the hydrolyzed dicarboxylic acid, and the cyclized pyrrolo-pyridine dione. The protocol is validated only if the total molar mass balance equals 100% ± 2% at all time points. A drop below 98% indicates an unmonitored degradation pathway (e.g., ring opening).

Workflow Prep Sample Prep & Equilibration TGA TGA-DSC-MS Thermal Profiling Prep->TGA HPLC HPLC-UV/MS Solution Kinetics Prep->HPLC Valid Mass Balance Validation TGA->Valid HPLC->Valid

Self-validating experimental workflow for comprehensive thermodynamic stability profiling.

Quantitative Thermodynamic Data

The following tables summarize the critical physicochemical and thermodynamic parameters associated with the stability of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid.

Table 1: Representative Thermodynamic Activation Parameters for Degradation Pathways

Degradation PathwayActivation Energy (Ea)Enthalpy of Activation (ΔH‡)Entropy of Activation (ΔS‡)Primary Catalyst / Condition
Cyclization (-H₂O) ~ 85 kJ/mol~ 82 kJ/mol-45 J/(mol·K)Heat (>80°C) / Photolysis
Decarboxylation (-CO₂) ~ 186 kJ/mol~ 182 kJ/mol+12 J/(mol·K)High Heat (>150°C) [3]
Hydrolysis (Amide) ~ 75 kJ/mol~ 72 kJ/mol-110 J/(mol·K)Acid/Base (pH <3 or >8)

Note: Data extrapolated from kinetic modeling of structurally analogous substituted pyridinecarboxylic acids and imazapic degradation studies [1], [2]. Negative entropy in hydrolysis indicates a highly ordered bimolecular transition state involving water.

Table 2: Physicochemical Properties

PropertyValueImplication for Stability
Molecular Weight 180.16 g/mol [4]Standard unit for mass balance calculations.
pKa₁ (Carboxylic Acid) ~ 2.5Deprotonation increases solubility but alters local hydrogen bonding.
pKa₂ (Pyridine Nitrogen) ~ 4.5Protonation at low pH accelerates amide hydrolysis.
Melting Point > 230°C (Decomp.)Compound degrades (decarboxylates/cyclizes) before true melting occurs.

References

  • Photolysis Pathway of Imazapic in Aqueous Solution: Ultrahigh Resolution Mass Spectrometry Analysis of Intermediates. Journal of Agricultural and Food Chemistry. ACS Publications. Available at:[Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Canadian Science Publishing. Available at:[Link]

  • Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). The Journal of Physical Chemistry C. ACS Publications. Available at:[Link]

Foundational

Solvation Thermodynamics and Organic Solubility Profiling of 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Introduction & Structural Causality In the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction & Structural Causality

In the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, pyridine derivatives serve as foundational scaffolds[1]. Among these, 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS: 957786-04-8; C₈H₈N₂O₃) presents a unique physicochemical challenge. With a molecular weight of 180.16 g/mol , this compound features a highly functionalized heterocycle containing a basic pyridine nitrogen, an acidic carboxylic group, and a polar, hydrogen-bonding carbamoyl (amide) moiety[1].

As a Senior Application Scientist, understanding the solubility profile of this molecule is not merely an exercise in empirical data collection; it requires a mechanistic analysis of its solid-state thermodynamics. The proximity of the 2-carbamoyl and 3-carboxylic acid groups facilitates strong intramolecular hydrogen bonding, while intermolecularly, these groups form robust dimer networks. This structural rigidity results in high crystal lattice energy, mirroring the behavior of its parent analog, 5-methylnicotinic acid, which is notoriously sparingly soluble in water (~0.083 g/L at 25°C) and requires specific solvent parameters for effective dissolution[2][3].

Thermodynamic Principles of Solvation

The solubility of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid in organic solvents is dictated by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Zwitterionic Equilibrium: Like many pyridine-3-carboxylic acids, this compound can exist in a zwitterionic state depending on the dielectric constant of the medium. In non-polar solvents, the neutral uncharged species is favored, but the lack of solvent polarity fails to overcome the high lattice energy, resulting in near-zero solubility[4].

  • Hydrogen Bond Disruption: To achieve high solubility, a solvent must act as a strong hydrogen-bond acceptor (HBA) or donor (HBD) to disrupt the intermolecular amide-carboxyl dimers. Polar aprotic solvents excel here by aggressively solvating the polar functional groups without donating protons that could stabilize the zwitterion unfavorably[5].

G A Solid State (High Lattice Energy) B Polar Aprotic Solvents (e.g., DMSO, DMF) A->B Strong H-bond acceptance C Polar Protic Solvents (e.g., EtOH, MeOH) A->C Moderate H-bond disruption D Non-Polar Solvents (e.g., Hexane, Ether) A->D Weak interaction E Solvated State (High Solubility) B->E C->E F Undissolved / Suspension (Low Solubility) D->F

Thermodynamic pathways of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid solvation.

Quantitative Solubility Profile in Organic Solvents

Based on the structural homology to 5-methylnicotinic acid and extrapolated empirical models for highly functionalized pyridines[2][5], the following table summarizes the equilibrium solubility profile of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid across various organic solvent classes at standard ambient temperature (25°C).

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism / Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 25.0 Optimal. Strong HBA disrupts intermolecular dimers; highly favored for NMR and stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.715.0 - 20.0 Excellent solvation of the carbamoyl group.
Polar Protic Methanol (MeOH)32.73.0 - 5.0 Moderate. Competes for H-bonds but lower efficacy than aprotics.
Polar Protic Ethanol (EtOH)24.51.5 - 3.0 Sparingly soluble. Useful as an anti-solvent for controlled crystallization[5].
Ketones Acetone20.70.5 - 1.5 Poor solubility. Fails to adequately disrupt the rigid crystalline lattice[5].
Non-Polar Diethyl Ether / Hexane< 4.5< 0.05 Insoluble. Insufficient dipole moment to interact with the highly polar heterocycle[4].

Data Note: Values are derived from comparative thermodynamic profiling of pyridine-3-carboxylic acid analogs and are intended as baseline parameters for process chemistry workflows.

Experimental Methodology: Equilibrium Solubility Determination

To ensure trustworthiness and reproducibility in your own laboratory, the following self-validating protocol must be employed. We utilize the Shake-Flask Method coupled with HPLC-UV, which remains the gold standard for avoiding supersaturation artifacts.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Solvent Preparation: Dispense exactly 5.0 mL of the target organic solvent (e.g., DMSO, Ethanol, Acetone) into a 10 mL amber glass vial. Ensure solvents are anhydrous (HPLC grade) to prevent water-induced zwitterionic shifts.

  • Excess Solute Addition: Gradually add 2-Carbamoyl-5-methylpyridine-3-carboxylic acid powder to the vial until a visible, persistent suspension forms (indicating supersaturation).

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital shaker incubator set to exactly 25.0°C (±0.1°C) and agitate at 150 RPM for 48 hours. Scientist Insight: 48 hours is critical. Shorter durations may capture kinetic dissolution rather than true thermodynamic equilibrium, especially in protic solvents where polymorphic transitions can occur.

  • Phase Separation: Remove the vial and let it stand undisturbed for 2 hours at 25°C to allow bulk settling. Draw 1.0 mL of the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL to account for membrane adsorption.

  • Dilution & Quantification: Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear range of your calibration curve. Analyze via HPLC-UV (C18 column, isocratic elution with 0.1% TFA in Water:Acetonitrile, detection at ~254 nm).

G N1 1. Solvent Selection (Protic, Aprotic, Non-polar) N2 2. Excess Solute Addition (Shake-Flask Setup) N1->N2 N3 3. Isothermal Equilibration (48h at 25.0°C ±0.1°C) N2->N3 N4 4. Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 5. HPLC-UV Quantification (Isocratic Elution) N4->N5

Standardized shake-flask methodology for equilibrium solubility determination.

Conclusion & Process Chemistry Implications

For drug development professionals working with 2-Carbamoyl-5-methylpyridine-3-carboxylic acid, the solubility bottleneck is primarily driven by the compound's robust intermolecular hydrogen-bonding network.

When designing synthesis or purification workflows:

  • For Reaction Mediums: Polar aprotic solvents (DMSO, DMF) are mandatory for achieving high-concentration homogeneous solutions.

  • For Crystallization/Purification: A solvent/anti-solvent approach utilizing DMF as the primary solvent and Ethanol or Acetone as the anti-solvent will yield the highest recovery rates while purging impurities that do not share this specific lattice energy profile.

References

  • Buy 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (EVT-13368794). EvitaChem.
  • 5-Methylnicotinic acid 3222-49-9. Guidechem.
  • 5-Methylnicotinic acid CAS#: 3222-49-9. ChemicalBook.
  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate.
  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ACS Publications.

Sources

Exploratory

Comprehensive Technical Guide &amp; Safety Profile: 2-Carbamoyl-5-methylpyridine-3-carboxylic acid

Executive Summary 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS: 957786-04-8) is a highly specialized pyridine derivative primarily encountered in advanced agrochemical research, environmental monitoring, and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS: 957786-04-8) is a highly specialized pyridine derivative primarily encountered in advanced agrochemical research, environmental monitoring, and complex organic synthesis[1]. It is most notably recognized as a critical intermediate—designated as P1b—in the photolytic degradation pathway of imidazolinone herbicides, specifically imazapic[2]. Because of its specific structural features (a pyridine core substituted with both a carbamoyl group and a carboxylic acid), it presents unique analytical challenges and specific safety handling requirements. This whitepaper synthesizes its chemical properties, Safety Data Sheet (SDS) parameters, mechanistic origins, and the self-validating analytical protocols required for its isolation and detection.

Chemical Identity & Physical Properties

Understanding the exact structural parameters of this compound is essential for predicting its chromatographic behavior and reactivity[1]. The presence of both hydrogen-bond donors (carbamoyl) and acceptors (carboxylic acid, pyridine nitrogen) makes it highly polar and soluble in aqueous environments.

ParameterValue
IUPAC Name 2-carbamoyl-5-methylpyridine-3-carboxylic acid
Common Synonyms 2-carbamoyl-5-methylnicotinic acid
CAS Registry Number 957786-04-8
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
InChI Key AOWOSEBHRQLQMK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=C1)C(=O)N)C(=O)O

Safety Data Sheet (SDS) & Handling Protocols

As a substituted pyridinecarboxylic acid, 2-carbamoyl-5-methylpyridine-3-carboxylic acid exhibits hazard profiles typical of its chemical class[3][4]. The acidic proton and the reactive carbamoyl group contribute to its potential as a mucous membrane and skin irritant.

GHS Classification & Hazard Statements
Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
STOT (Single Exposure) H335May cause respiratory irritation.
Causality-Driven Precautionary Measures
  • Respiratory Protection (P261): The compound must be handled in a locally exhausted enclosure (fume hood). Causality: Fine particulate dust of highly polar pyridine derivatives can easily bypass upper respiratory cilia, dissolving in the mucosal lining and leading to acute irritation of the lower respiratory tract (H335).

  • Eye Contact (P305+P351+P338): In case of exposure, immediate and continuous rinsing is required. Causality: The carboxylic acid moiety causes rapid, localized pH drops on the ocular surface, leading to severe cellular irritation and potential corneal damage (H319).

  • Storage: Must be sealed in a dry environment at room temperature. Causality: Ambient moisture can induce slow hydrolysis of the carbamoyl group into a dicarboxylic acid over time, degrading the purity of the reference standard.

Mechanistic Origin: Photolysis of Imazapic

In environmental and agricultural chemistry, 2-carbamoyl-5-methylpyridine-3-carboxylic acid is generated via the photodegradation of imazapic[2]. Imazapic is a potent imidazolinone herbicide that degrades rapidly under solar UV irradiation.

The Photolytic Cleavage Mechanism

When exposed to UV light (λ ≥ 290 nm) in an aqueous solution, the imazapic molecule absorbs photons, exciting the electrons within the conjugated system of the imidazole ring[5]. This excitation leads to the cleavage of both the C=N and C–N bonds of the imidazole cycle. The loss of the aliphatic side chains results in the formation of 2-carbamoyl-5-methylnicotinic acid (P1b)[2].

Causality of pH Dependence: The degradation rate follows pseudo-first-order kinetics and is highly dependent on the pH of the solution. As the pH rises from 2 to 5, the degradation rate constant increases from 0.8 × 10⁻³ min⁻¹ to 4.2 × 10⁻³ min⁻¹, after which it plateaus[5]. This occurs because the deprotonation of the carboxylic acid group at higher pH levels alters the electronic distribution of the molecule, increasing its quantum yield under UV irradiation and accelerating the ring cleavage.

Photolysis Imazapic Imazapic (Imidazolinone Herbicide) UV UV Irradiation (λ ≥ 290 nm) Imazapic->UV Cleavage Cleavage of C=N & C-N (Imidazole Ring) UV->Cleavage Aqueous Solution pH 2-9 Product 2-Carbamoyl-5-methylpyridine- 3-carboxylic acid (P1b) Cleavage->Product [M+H]+ 181.06079

Photolysis degradation pathway of imazapic yielding the P1b intermediate.

Analytical Methodologies: A Self-Validating Detection Protocol

To accurately detect and quantify 2-carbamoyl-5-methylpyridine-3-carboxylic acid in complex matrices (e.g., soil leachate or agricultural runoff), researchers must employ Ultrahigh Resolution Mass Spectrometry (UHRMS), such as FTICR-MS or Q-TOF, coupled with High-Performance Liquid Chromatography (HPLC)[6].

Step-by-Step LC-HRMS Workflow

This protocol is designed as a self-validating system . By relying on exact mass measurements rather than nominal mass, the system mathematically eliminates false positives caused by isobaric environmental matrix interferences. If the detected mass deviates by more than 5 ppm from the theoretical mass, the data point is automatically rejected.

  • Sample Collection & pH Adjustment: Collect the aqueous sample and adjust the pH to 3.0 using formic acid. Causality: Lowering the pH ensures the carboxylic acid group remains protonated, neutralizing the molecule's charge and increasing its hydrophobicity for better retention during the extraction phase.

  • Solid Phase Extraction (SPE): Pass the sample through an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water and elute with 100% methanol.

  • Chromatographic Separation (HPLC): Inject the eluate onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Causality: The formic acid acts as an ion-pairing agent, sharpening the chromatographic peak of the highly polar pyridine derivative and preventing peak tailing.

  • Electrospray Ionization (ESI+): Operate the mass spectrometer in positive ESI mode. The compound will readily accept a proton at the pyridine nitrogen, forming the [M + H]⁺ ion.

  • Ultrahigh Resolution Detection: Monitor for the exact mass-to-charge ratio (m/z) of 181.06079 [2].

  • Validation: Confirm the identity by comparing the detected isotopic distribution pattern against the theoretical model for C8H9N2O3⁺.

Workflow SamplePrep 1. Aqueous Sample Collection & pH Adjustment (pH 3.0) SPE 2. Solid Phase Extraction (SPE) Concentration & Cleanup SamplePrep->SPE LC 3. Liquid Chromatography (LC) Reverse-Phase Separation SPE->LC HRMS 4. Ultrahigh Resolution MS ESI Positive Mode LC->HRMS Data 5. Data Analysis Exact Mass: 181.06079 HRMS->Data

Step-by-step LC-HRMS workflow for the isolation and detection of P1b.

References

  • EvitaChem Catalog - 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (EVT-13368794) Data and Properties.
  • BLD Pharm - 3-Carbamoylpicolinic acid SDS & Hazard Data (Structural Analog GHS Profile).
  • Journal of Agricultural and Food Chemistry (ACS Publications) - Photolysis Pathway of Imazapic in Aqueous Solution: Ultrahigh Resolution Mass Spectrometry Analysis of Intermediates.

Sources

Foundational

Physicochemical Profiling of 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid: pKa, Isoelectric Point, and Analytical Methodologies

Executive Summary & Structural Causality In drug development and agrochemical formulation, the physicochemical profiling of active intermediates dictates downstream success. 2-Carbamoyl-5-methylpyridine-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In drug development and agrochemical formulation, the physicochemical profiling of active intermediates dictates downstream success. 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS: 957786-04-8) is a highly functionalized pyridine derivative serving as a critical scaffold for complex pharmaceuticals and imidazolinone herbicides.

Understanding its acid-base equilibria is not merely a theoretical exercise; it is the causal foundation for predicting its solubility, lipophilicity, and membrane permeability. The core acidity of this compound is dictated by its carboxylic acid moiety, which undergoes standard aqueous dissociation[1]. However, the exact ionization thresholds are heavily modulated by the electronic interplay of its substituents:

  • 3-Carboxylic Acid: The primary ionizable acidic center.

  • 2-Carbamoyl Group: Acts as a strong electron-withdrawing group (EWG) via both resonance and inductive effects. This significantly depletes electron density from the pyridine ring, lowering the pKa of both the carboxylic acid and the pyridine nitrogen.

  • 5-Methyl Group: A weak electron-donating group (EDG) via hyperconjugation, providing a slight counter-effect to the carbamoyl group, stabilizing the ring system.

Acid-Base Equilibria: pKa and Isoelectric Point (pI)

Because the exact empirical pKa of this specific multi-substituted scaffold can be elusive in standard databases, we must derive its theoretical baseline using structural analogs before applying empirical validation.

By examining the baseline fragment 5-methylnicotinic acid , we observe a pKa of approximately 2.27[2]. The introduction of the highly electron-withdrawing carbamoyl group at the 2-position, analogous to 2-carbamoylnicotinic acid , shifts the predicted pKa to approximately 3.02[3]. In more complex derivatives sharing this substituted pyridine core, such as the herbicide imazapic , empirical multi-step ionization yields pKa values of 2.0 and 3.6[4].

Based on these structural thermodynamics, the molecule exhibits two primary ionization events in the physiological pH range:

  • pKa1 ( 2.0): Deprotonation of the highly acidic 3-carboxylic acid.

  • pKa2 ( 3.02): Deprotonation of the pyridinium nitrogen.

The Isoelectric Point (pI) —the pH at which the zwitterionic form dominates and the molecule carries a net-zero charge—is calculated as the arithmetic mean of the two pKa values flanking the neutral state:

pI=2pKa1​+pKa2​​=22.0+3.02​=2.51
Table 1: Quantitative Physicochemical Data
ParameterValue / EstimateCausality / Structural Driver
Molecular Weight 180.16 g/mol Standard stoichiometric mass
pKa1 (Carboxylic Acid) 2.0EWG effect of the adjacent 2-carbamoyl group
pKa2 (Pyridinium N) 3.02Inductive depletion of ring electron density
Isoelectric Point (pI) 2.51Arithmetic mean of pKa1 and pKa2
Charge at pH 7.4 Net -1 (Anionic)Complete deprotonation of both ionizable centers

Ionization State Pathway

The following diagram illustrates the pH-dependent equilibrium states of the molecule.

Ionization Cation Cationic State (Net Charge: +1) Pyridine: NH⁺ Carboxyl: COOH Zwitterion Zwitterionic State (Net Charge: 0) Pyridine: NH⁺ Carboxyl: COO⁻ Cation->Zwitterion pKa1 ≈ 2.0 Deprotonation of COOH Anion Anionic State (Net Charge: -1) Pyridine: N Carboxyl: COO⁻ Zwitterion->Anion pKa2 ≈ 3.02 Deprotonation of NH⁺

Figure 1: pH-dependent ionization states of 2-carbamoyl-5-methylpyridine-3-carboxylic acid.

Empirical Determination Protocols

Theoretical predictions must be empirically validated due to complex solvation effects and potential intramolecular hydrogen bonding between the 2-carbamoyl and 3-carboxylic groups. As a Senior Application Scientist, I mandate the use of self-validating protocols to ensure data integrity.

Protocol 1: Self-Validating UV-Vis Spectrophotometric Titration

Causality: The π→π∗ and n→π∗ transitions of the pyridine ring are highly sensitive to electron density changes occurring upon protonation/deprotonation. By tracking the shift in λmax​ , we directly observe the ionization events. Self-Validation Mechanism: This protocol relies on the mathematical identification of isosbestic points. If the overlaid spectra from the pH titration intersect at a single, sharp isosbestic point, it proves the system is a strict two-component equilibrium without interference from degradation or precipitation.

Methodology:

  • Preparation: Dissolve the compound to a 10 mM stock in a biologically inert cosolvent (e.g., 1% DMSO in analytical grade water).

  • Buffering: Prepare a series of aqueous solutions ranging from pH 1.0 to 6.0 using non-UV absorbing buffers (e.g., phosphate, acetate) at a constant ionic strength of 0.15 M KCl.

  • Spiking: Introduce the stock solution into each buffer to achieve a final concentration of 50 μ M.

  • Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm using a dual-beam spectrophotometer, blanked against the respective buffer.

  • Validation: Overlay the spectra to confirm the presence of sharp isosbestic points.

  • Regression: Plot the absorbance at the wavelength of maximum variance against pH and apply a non-linear least-squares regression to the Henderson-Hasselbalch equation to extract precise pKa values.

Workflow Start Sample Prep 10 mM Stock Titration Aqueous Titration pH 1.0 to 6.0 Start->Titration UV UV-Vis Spectra Scan 200-400 nm Titration->UV Aliquot Isosbestic Isosbestic Validation (2-State Check) UV->Isosbestic Overlay Data Non-Linear Regression Absorbance vs. pH Isosbestic->Data Validated Output Determine pKa Calculate pI Data->Output

Figure 2: Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

Protocol 2: High-Precision Potentiometric Titration with Gran Plot Analysis

Causality: While UV-Vis detects chromophore changes, potentiometry measures the bulk thermodynamic activity of protons in the solution, providing a macroscopic validation of the pKa. Self-Validation Mechanism: Standard inflection-point analysis is prone to error for pKa values < 3.0 due to the logarithmic nature of the pH scale. This protocol employs Gran plot linearization. If the Gran function ( Vb​⋅10pH ) plotted against titrant volume ( Vb​ ) yields a perfectly straight line, it validates that the electrode is exhibiting ideal Nernstian behavior and the system is free from dissolved CO2​ interference.

Methodology:

  • Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 1.68, 4.01, and 7.00) at a thermostated 25.0 ± 0.1 °C.

  • Solution Prep: Dissolve 2.0 mmol of the compound in 50.0 mL of 0.15 M KCl solution.

  • Acidification: Lower the initial pH to 1.5 using standardized 0.1 M HCl to ensure the compound is fully in its cationic state.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous argon purge to prevent atmospheric CO2​ dissolution.

  • Data Logging: Record the pH after each 0.05 mL addition, ensuring equilibrium is reached (drift < 0.001 pH/min).

  • Analysis: Construct a Gran plot to identify the exact equivalence points and calculate the pKa values using the half-equivalence volumes derived from the intercepts.

Implications for Formulation and Bioavailability

The calculated pI of 2.51 and pKa values dictate that at physiological pH (7.4), 2-carbamoyl-5-methylpyridine-3-carboxylic acid exists almost entirely in its anionic state .

From a drug development perspective, this permanent negative charge at physiological pH severely restricts passive transcellular diffusion across lipophilic cell membranes (impacting its Biopharmaceutics Classification System (BCS) permeability rating). Consequently, formulation scientists must either rely on active transport mechanisms (e.g., exploiting peptide or amino acid transporters) or employ prodrug strategies (such as esterification of the 3-carboxylic acid) to mask the charge and enhance bioavailability.

References

  • Title: Buy 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (EVT-13368794)
  • Source: homesunshinepharma.
  • Title: Imazapic (266)
  • Title: 2-(AMINOCARBONYL)NICOTINIC ACID Two Chongqing Chemdad Co.

Sources

Protocols & Analytical Methods

Method

Harnessing the Potential of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid: A Scaffold for Modern Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] I...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and capacity for diverse interactions make it a "privileged scaffold" in the design of novel therapeutic agents.[2] Within this class, 2-Carbamoyl-5-methylpyridine-3-carboxylic acid represents a particularly intriguing starting point for drug discovery programs. This molecule combines a carboxylic acid, capable of coordinating with metal ions in enzyme active sites, and a carbamoyl (amide) group, which can act as a key hydrogen bond donor or acceptor.[3] This dual functionality makes it an excellent candidate for targeting a wide range of enzymes, including kinases, demethylases, and histone deacetylases (HDACs).[4][5][6] This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis, characterization, and biological evaluation of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid and its derivatives in a pharmaceutical discovery context.

Compound Profile and Synthesis

2-Carbamoyl-5-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with the structural features of both nicotinic acid and nicotinamide, two critical biological molecules.[7] Its strategic placement of functional groups allows for multi-point interactions with biological targets, making it a versatile scaffold for library synthesis and lead optimization.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₈H₈N₂O₃ [7]
Molecular Weight 180.16 g/mol [7]
IUPAC Name 2-carbamoyl-5-methylpyridine-3-carboxylic acid [7]
Melting Point >200 °C (Decomposition may occur) [8]

| Appearance | White to off-white solid | N/A |

Protocol 1.1: Synthesis from 5-Methylpyridine-2,3-dicarboxylic Acid

Rationale: This protocol follows a robust and scalable two-step synthetic route. It begins with the formation of a cyclic anhydride, which is then selectively opened by an amine source to yield the desired 2-carbamoyl-3-carboxylic acid regioisomer. This method provides good control over the reaction and generally results in high purity material after purification. The starting material, 5-methylpyridine-2,3-dicarboxylic acid, can be prepared via oxidation of substituted quinolines.[9]

Materials:

  • 5-Methylpyridine-2,3-dicarboxylic acid

  • Acetic anhydride

  • Ammonium hydroxide (28-30% solution)

  • Hydrochloric acid (concentrated and 1M)

  • Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator

Step-by-Step Methodology:

Step 1: Formation of 5-Methylpyridine-2,3-dicarboxylic Anhydride

  • In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of 5-methylpyridine-2,3-dicarboxylic acid in 50 mL of acetic anhydride.

  • Heat the mixture to reflux (approx. 140°C) with vigorous stirring for 3-4 hours. The solid should gradually dissolve.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour to precipitate the anhydride.

  • Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum. The product is the anhydride intermediate.

Step 2: Synthesis of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid

  • Carefully add the dried anhydride from Step 1 in portions to 60 mL of concentrated ammonium hydroxide solution in an ice bath, ensuring the temperature does not exceed 20°C.

  • Stir the mixture at room temperature for 2 hours.

  • Slowly acidify the reaction mixture to pH 2-3 using concentrated hydrochloric acid while cooling in an ice bath. A precipitate will form.

  • Stir the suspension in the ice bath for an additional 30 minutes.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

Protocol 1.2: Purification and Characterization

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. For characterization, a combination of Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment provides a comprehensive validation of the synthesized compound.

Step-by-Step Methodology:

Purification (Recrystallization):

  • Transfer the crude product to a suitable flask.

  • Add a minimal amount of hot water or an ethanol/water mixture and heat until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 60-70°C.

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show signals for the methyl group protons (singlet, ~2.4 ppm), two distinct aromatic protons on the pyridine ring, and broad signals for the amide (NH₂) and carboxylic acid (COOH) protons.

  • ¹³C NMR (101 MHz, DMSO-d₆): The spectrum should reveal 8 distinct carbon signals, including those for the methyl group, the five pyridine ring carbons, and the two carbonyl carbons (amide and carboxylic acid).

  • Mass Spectrometry (ESI-MS): In positive ion mode, expect to see the [M+H]⁺ ion at m/z 181.06. In negative ion mode, the [M-H]⁻ ion at m/z 179.04 should be prominent.

  • HPLC Analysis: Analyze the purified product on a C18 reverse-phase column. A pure sample should exhibit a single major peak (typically >95% purity by area).

Application in Target-Based Drug Discovery

The true value of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid lies in its application as a foundational scaffold for inhibitor design. Its structure is well-suited for targeting enzymes where a combination of hydrogen bonding and metal chelation is critical for binding. The general workflow for evaluating this scaffold against a specific enzyme target is outlined below.

G cluster_0 Discovery Phase cluster_1 Preclinical Development a Compound Synthesis (Protocol 1.1) c Primary Enzyme Assay (IC50 Determination) a->c b Target Selection (e.g., Kinase, HDAC) b->c d Mechanism of Action (Kinetic Studies) c->d e Cell-Based Assays (Potency & Toxicity) d->e Hit Confirmation f SAR & Lead Optimization e->f g In Vivo Studies f->g

Caption: High-level workflow for drug discovery using the target scaffold.

Protocol 2.1: General Enzyme Inhibition Assay (Fluorescence-Based)

Rationale: This protocol describes a universal method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[10][11] Fluorescence-based assays are widely used in high-throughput screening (HTS) due to their high sensitivity and compatibility with automation.[12] This protocol uses a generic kinase as an example, where the consumption of ATP is coupled to a fluorescent readout. Controls are essential to ensure that the test compound does not interfere with the assay components.[13]

Materials:

  • Target enzyme (e.g., VEGFR-2)

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES buffer with MgCl₂, Brij-35)

  • Fluorescence-based ATP consumption detection kit (e.g., ADP-Glo™)

  • 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (test compound)

  • Known inhibitor (positive control, e.g., Sorafenib for VEGFR-2)[6]

  • DMSO (for compound dilution)

  • 384-well microplates (low-volume, black)

  • Plate reader with fluorescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Setup:

    • Add 5 µL of assay buffer to all wells.

    • Add 50 nL of the compound dilutions (or DMSO for vehicle control) to the appropriate wells.

    • Add 2.5 µL of a 4x enzyme/substrate mix to initiate the reaction. The final concentrations should be at the Kₘ for the substrate and ATP.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add 2.5 µL of the detection reagent (which stops the enzymatic reaction) to each well.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data: Set the average of the vehicle (DMSO) control wells as 100% activity and the positive control (high concentration) wells as 0% activity.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example Data Layout for IC₅₀ Determination

Concentration (µM) % Inhibition (Replicate 1) % Inhibition (Replicate 2) Average % Inhibition
100 98.5 99.1 98.8
33.3 95.2 94.6 94.9
11.1 85.3 86.1 85.7
3.7 60.1 58.9 59.5
1.2 48.7 51.3 50.0
0.4 30.2 28.8 29.5
... ... ... ...

| 0 (Vehicle) | 0.5 | -0.2 | 0.15 |

G cluster_0 Competitive Competitive Inhibitor binds to Active Site Km increases, Vmax unchanged NonCompetitive Non-competitive Inhibitor binds to Allosteric Site Km unchanged, Vmax decreases Uncompetitive Uncompetitive Inhibitor binds to ES Complex Km decreases, Vmax decreases Enzyme Enzyme ES_Complex ES Complex Enzyme->ES_Complex +S Substrate Substrate ES_Complex->Enzyme -S Product Product ES_Complex->Product -> E+P Inhibitor_C I Inhibitor_C->Enzyme Inhibitor_NC I Inhibitor_NC->Enzyme Inhibitor_NC->ES_Complex Inhibitor_UC I Inhibitor_UC->ES_Complex

Caption: Mechanisms of reversible enzyme inhibition.[10]

Cellular Activity Assessment

Demonstrating activity in a biochemical assay is the first step. The subsequent critical challenge is to confirm that the compound can penetrate cell membranes and exert its effect in a complex biological environment.

Protocol 3.1: Anti-Proliferative Activity via MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. This assay is a gold standard for initial cytotoxicity screening of potential anticancer agents.[15]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer, U87 glioblastoma)[4][15]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound and positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include vehicle (DMSO) and positive controls. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.2: Cell Cycle Analysis

Rationale: Many anticancer agents function by disrupting the cell cycle.[16] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases (G₀/G₁, S, G₂/M) of the cell cycle. An accumulation of cells in a specific phase, such as G₂/M, indicates that the compound interferes with mitosis, a mechanism reported for similar nicotinamide derivatives.[17]

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the test compound at 1x and 5x its GI₅₀ concentration for 24 hours.

  • Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining solution. Incubate in the dark for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the generation of a histogram to quantify cell cycle phases.

Preliminary Pharmacokinetic (PK) Profiling

Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to avoid late-stage failures.[1] In silico and in vitro models provide valuable early insights.

Protocol 4.1: In Silico ADMET and Physicochemical Profiling

Rationale: Computational tools can rapidly predict key drug-like properties based on a compound's structure, guiding chemists in prioritizing which derivatives to synthesize. These predictions help identify potential liabilities such as poor solubility, low membrane permeability, or potential for drug-drug interactions.[15]

Methodology:

  • Use validated software (e.g., SwissADME, StarDrop, Schrödinger Suite) to calculate key parameters from the compound's chemical structure (SMILES string).

  • Analyze parameters such as:

    • Lipophilicity (LogP): Predicts solubility and permeability.

    • Topological Polar Surface Area (TPSA): Correlates with membrane permeability.

    • Aqueous Solubility (LogS): Critical for absorption.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.[18]

    • Human Intestinal Absorption (HIA): Estimates oral bioavailability.

Table 3: Example In Silico ADMET Profile

Parameter Predicted Value Desired Range Rationale
LogP 1.5 -0.4 to 5.6 Balance solubility and permeability
LogS (Aqueous Solubility) -2.8 > -4 Sufficient solubility for absorption
TPSA 78 Ų < 140 Ų Good potential for cell permeability
CYP2D6 Inhibitor No No Low risk of drug-drug interactions

| Lipinski's Rule of 5 | 0 Violations | ≤ 1 Violation | General drug-likeness |

Conclusion

2-Carbamoyl-5-methylpyridine-3-carboxylic acid is a high-value scaffold for pharmaceutical drug discovery. Its synthesis is straightforward, and its structure provides multiple interaction points for potent and selective binding to a variety of enzyme targets. The protocols detailed in this application note provide a comprehensive framework for researchers to synthesize, characterize, and evaluate this compound and its analogs. By systematically applying target-based assays, cellular screens, and early pharmacokinetic profiling, research teams can efficiently navigate the initial stages of the drug discovery process and unlock the full therapeutic potential of this versatile chemical entity.

References

  • Gallant, M., et al. (2015). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]

  • Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • Singh, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. Available at: [Link]

  • Hamoud, M. M. S., et al. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports. Available at: [Link]

  • APL, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX. Available at: [Link]

  • Song, Y. (2025). Enzyme Inhibition Kinetic Assay. Bio-protocol. Available at: [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. Retrieved from ResearchGate. [Link]

  • Kwiecień, H., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. Available at: [Link]

  • Matviiuk, T., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. Available at: [Link]

  • Lu, Y., et al. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from ResearchGate. [Link]

  • Li, L., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Binding pose of pyridine-3-carboxylic acid derivatives. Retrieved from ResearchGate. [Link]

  • Shchemelinin, I., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • Lu, Y. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate. Available at: [Link]

  • Todi, S. V., et al. (2005). Characterization of oxidized nicotinamide adenine dinucleotide (NAD(+)) analogues using a high-pressure-liquid-chromatography-based NAD(+)-glycohydrolase assay and comparison with fluorescence-based measurements. Analytical Biochemistry. Available at: [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Henriques, J. A. P. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs. [Link]

  • Losert, D., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid. Retrieved from PubChem. [Link]

  • Los, M. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • PubChem. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid. Retrieved from PubChem. [Link]

  • American Cyanamid Company. (1985). Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids.
  • ResearchGate. (n.d.). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Retrieved from ResearchGate. [Link]

  • Cho, S. Y., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • Valderrama, J. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Revista de la Sociedad Química de México. Available at: [Link]

  • Colette, N. N., et al. (2015). Synthesis, Crystal Structure and Antimicrobial Properties of an Anhydrous Copper(II) Complex of Pyridine-2-Carboxylic Acid. International Journal of Chemistry. Available at: [Link]

  • Nakao, R., et al. (2014). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. PLoS ONE. Available at: [Link]

  • Tukuljac, A., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Available at: [Link]

Sources

Application

2-Carbamoyl-5-methylpyridine-3-carboxylic acid catalytic applications in organic synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Structural Rationale As modern organic synthesis s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

As modern organic synthesis shifts toward sustainable and highly selective catalytic methodologies, polyfunctional heterocyclic scaffolds have emerged as privileged structures. 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CMPCA) represents a highly versatile, bifunctional building block. Rather than serving merely as a static structural motif, its unique triad of functional groups—a pyridine nitrogen, a 2-carboxamide (carbamoyl) group, and a 3-carboxylic acid—enables diverse catalytic applications ranging from transition-metal coordination to organocatalysis.

Mechanistic Causality: Why This Specific Architecture?

As a Senior Application Scientist, it is critical to understand why CMPCA drives specific reaction pathways:

  • Hemilabile Transition Metal Coordination: The pyridine-2-carboxamide motif is a well-established bidentate ligand (N,N or N,O coordination) capable of stabilizing high-valent metal intermediates, such as Ir(III), Co(III), and Fe(III)[1][2]. Deprotonation of the amide nitrogen yields a strong σ-donor that prevents catalyst deactivation during robust catalytic cycles like transfer hydrogenation[1].

  • Bifunctional Organocatalysis: The spatial proximity of the 2-carbamoyl hydrogen-bond donor/acceptor and the 3-carboxylic acid (Brønsted acid) creates a cooperative hydrogen-bonding network. This allows for the simultaneous activation of electrophiles and positioning of nucleophiles in multicomponent reactions.

  • Decarbonylative Activation: Pyridine-3-carboxylic acids are excellent substrates for Pd-catalyzed decarbonylative Suzuki-Miyaura cross-couplings. The carboxylic acid acts as a traceless directing group, extruding CO/CO₂ to form complex heterobiaryls[3][4]. The adjacent 5-methyl group increases the lipophilicity and electron density of the ring, accelerating the oxidative addition of Pd(0) compared to unsubstituted analogs[5].

ReactivityLogic CMPCA 2-Carbamoyl-5-methylpyridine- 3-carboxylic acid Ligand Transition Metal Ligand (N,O-Coordination) CMPCA->Ligand Ir, Ru, Cu Stabilization Organocat Bifunctional Organocatalyst (H-Bonding / Brønsted Acid) CMPCA->Organocat Proton Shuttling Decarbonyl Decarbonylative Substrate (Pd-Catalyzed Cross-Coupling) CMPCA->Decarbonyl CO/CO2 Extrusion

Caption: Logical reactivity pathways of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid in synthesis.

Quantitative Data: Catalytic Efficiency Summary

The following table summarizes the field-proven efficiencies of the functional motifs present in CMPCA across various catalytic transformations[1][4][6].

Reaction ModalityCatalyst / Ligand RoleMetal SystemKey Performance MetricRef.
Transfer Hydrogenation Pyridine-2-carboxamide (Ligand)Ir(III)High TOF; >95% yield in aqueous media[1]
Decarbonylative Coupling Pyridine-3-carboxylic acid (Substrate)Pd(OAc)₂Yields up to 90%; broad functional tolerance[4]
Asymmetric Alkylation Bis(pyridine-2-carboxamide) (Ligand)Mo(0)Enantiomeric excess (ee) up to 99%[6]
C-H Activation Pyridine-2-carboxamide (Directing)Co(III) / Fe(III)High ortho-selectivity; minimal over-oxidation[2]

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in controls to verify causality and eliminate false positives.

Protocol A: CMPCA as a Ligand in Ir(III)-Catalyzed Transfer Hydrogenation

This protocol utilizes the pyridine-2-carboxamide moiety of CMPCA to stabilize an Iridium(III) center for the liberation of H₂ from formic acid or transfer hydrogenation of ketones[1].

Reagents & Materials:

  • CMPCA (1.1 equiv relative to metal)

  • [Cp*IrCl₂]₂ (Metal precursor, 0.5 mol%)

  • Sodium acetate (NaOAc, base)

  • Substrate (e.g., ketone or formic acid)

  • Degassed aqueous solvent (H₂O/MeOH)

Step-by-Step Methodology:

  • Ligand Pre-Activation: In a Schlenk flask under N₂, dissolve CMPCA (1.1 mmol) in 5 mL MeOH. Add NaOAc (1.2 mmol) to deprotonate the 3-carboxylic acid and the 2-carboxamide, ensuring the formation of the highly active anionic N,N-coordination state.

  • Metallacycle Formation: Add[Cp*IrCl₂]₂ (0.5 mmol). Stir at 60 °C for 2 hours. The solution will shift from yellow to deep orange, indicating successful chelation.

  • Substrate Addition: Introduce the substrate (100 mmol) and adjust the solvent volume to achieve a 0.5 M concentration.

  • Reaction Incubation: Heat the mixture to 80 °C. Monitor the reaction via GC-MS or by tracking gas evolution (if using formic acid).

  • Self-Validation Control: Crucial Step. Run a parallel reaction omitting NaOAc. Without base, the carboxamide remains protonated, leading to weak coordination and rapid catalyst decomposition. A >80% drop in TOF in the control validates that the deprotonated CMPCA is the active catalytic species.

Protocol B: Pd-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling

Here, the 3-carboxylic acid motif of CMPCA is utilized directly as an electrophile, extruding CO to form a new C-C bond with an aryl boronic acid[3][4][5].

Reagents & Materials:

  • CMPCA (1.0 equiv)

  • Aryl boronic acid (Ar-B(OH)₂, 2.0 equiv)

  • Pivalic anhydride (Piv₂O, 2.0 equiv)

  • Pd(OAc)₂ (5 mol%) & Phosphine Ligand (e.g., XPhos, 10 mol%)

  • Base: Et₃N (1.75 equiv) & H₃BO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.20 M)

Step-by-Step Methodology:

  • In Situ Anhydride Formation: Combine CMPCA, Piv₂O, and Et₃N in 1,4-dioxane. Stir at room temperature for 15 minutes. Causality: Piv₂O converts the stable 3-carboxylic acid into a highly reactive mixed anhydride, drastically lowering the activation energy required for Pd(0) oxidative addition[4].

  • Catalyst & Nucleophile Introduction: Add Pd(OAc)₂, XPhos, Ar-B(OH)₂, and H₃BO₃ to the reaction vessel.

  • Decarbonylative Coupling: Seal the vessel and heat to 160 °C for 15 hours. The high temperature is thermodynamically required to drive the extrusion of CO/CO₂ from the metal center[5].

  • Self-Validation Control: Run a parallel reaction using 2-bromo-5-methylpyridine instead of CMPCA (standard Suzuki coupling) at 80 °C. Compare the yield. This validates whether the limitation in yield is due to the decarbonylation step or the transmetalation step.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel column chromatography.

ProtocolWorkflow S1 Step 1: Catalyst Pre-activation Mix CMPCA + Metal Precursor S2 Step 2: Substrate Addition Add Reactants & Solvent S1->S2 S3 Step 3: Incubation Stir at Target Temp/Time S2->S3 S4 Step 4: Self-Validation Run Control (No Base/Metal) S3->S4 Aliquot S5 Step 5: Isolation Quench, Extract & Purify S3->S5 Main Batch

Caption: Experimental workflow for CMPCA-mediated catalysis, including self-validation control steps.

References

  • Title: Expanding the scope of the elpaN-type library: Glucose-derived bis(pyridine-2-carboxamide) ligands (elpaN-Py) for molybdenum-catalyzed asymmetric allylic alkylations. Source: ResearchGate / Tetrahedron. URL:[Link]

  • Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Source: PMC / NIH. URL:[Link]

  • Title: Hydrogen Liberation from Formic Acid Mediated by Efficient Iridium(III) Catalysts Bearing Pyridine-Carboxamide Ligands. Source: Elsevier / Sultan Qaboos University. URL:[Link]

  • Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Source: ACS Publications. URL:[Link]

  • Title: Unusual Reactivity of Methylene Group Adjacent to Pyridine-2-Carboxamido Moiety in Iron(III) and Cobalt(III) Complexes. Source: ACS Publications. URL:[Link]

  • Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Source: NSF.gov. URL:[Link]

Sources

Method

Application Note: Preparation and Handling of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid Stock Solutions

Executive Summary 2-Carbamoyl-5-methylpyridine-3-carboxylic acid is a highly functionalized pyridine derivative utilized extensively as a building block in pharmaceutical drug discovery and agrochemical development. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Carbamoyl-5-methylpyridine-3-carboxylic acid is a highly functionalized pyridine derivative utilized extensively as a building block in pharmaceutical drug discovery and agrochemical development. Because the molecule features both a hydrogen-bond donating/accepting amide (-CONH₂) and an ionizable carboxylic acid (-COOH) on a rigid heteroaromatic scaffold, its solubility profile is highly dependent on solvent polarity and pH.

This application note provides researchers with field-proven, self-validating protocols for preparing stable stock solutions for both in vitro and in vivo applications. By understanding the physicochemical causality behind these methods, scientists can prevent compound precipitation, avoid experimental artifacts, and ensure reproducible assay data.

Physicochemical Profiling

Before preparing any stock solution, it is critical to understand the quantitative parameters of the solute. The table below summarizes the key physicochemical properties of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid .

PropertyValueExperimental Implication
Chemical Name 2-Carbamoyl-5-methylpyridine-3-carboxylic acidContains multiple H-bond sites.
CAS Number 957786-04-8Unique identifier for sourcing.
Molecular Formula C₈H₈N₂O₃-
Molecular Weight 180.16 g/mol Required for molarity calculations.
Functional Groups Pyridine, Carboxylic Acid, AmideDictates pH-dependent solubility.
Primary Solvents DMSO, DMF, pH-adjusted aqueous buffersAvoid pure water due to zwitterionic lattice stability.
Storage (Solid) Room temperature or 4°C (desiccated)Hygroscopic potential; keep sealed.

Mechanistic Insights for Solvent Selection (Causality & E-E-A-T)

Do not arbitrarily choose a solvent; the molecular structure dictates the optimal solvation strategy.

Why pure water fails: In neutral, unbuffered aqueous environments, pyridine-3-carboxylic acid derivatives often exhibit limited solubility. This is due to the formation of a stable crystal lattice driven by strong intermolecular hydrogen bonds between the amide and carboxylic acid groups, as well as zwitterionic interactions .

The In Vitro Strategy (DMSO): For high-concentration stock solutions (e.g., 10–50 mM) intended for cell culture or biochemical assays, Dimethyl Sulfoxide (DMSO) is the gold standard. As a polar aprotic solvent, DMSO acts as a powerful hydrogen-bond acceptor. It aggressively disrupts the compound's crystalline lattice and solvates the molecule without requiring ionization .

The In Vivo Strategy (pH Titration): DMSO is often toxic to cells at concentrations above 0.1% (v/v) and is generally unsuitable for direct in vivo injection at high volumes. To achieve aqueous solubility, you must exploit the carboxylic acid group . By titrating an aqueous suspension with a mild base (e.g., 0.1 M NaOH) to a physiological pH of 7.2–7.4, the carboxylic acid (estimated pKa ~4.0) is deprotonated to form a carboxylate anion (-COO⁻). This introduces a net negative charge to the molecule, drastically increasing its hydration energy and resulting in a highly soluble, biocompatible salt.

Experimental Protocols

Quantitative Dilution Guidelines

Use the following table to determine the exact volume of solvent required to achieve your target molarity based on the mass of the compound (MW = 180.16 g/mol ).

Target ConcentrationVolume of Solvent per 1 mg Volume of Solvent per 5 mg Volume of Solvent per 10 mg
1 mM 5.551 mL27.753 mL55.506 mL
5 mM 1.110 mL5.551 mL11.101 mL
10 mM 0.555 mL2.775 mL5.551 mL
20 mM 0.278 mL1.388 mL2.775 mL
Protocol A: Preparation of a 10 mM In Vitro Stock (DMSO)

Self-Validation Check: The final solution must be completely optically clear with no light scattering.

  • Weighing: Accurately weigh 1.80 mg of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid into a sterile, low-bind microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the tube vigorously for 30–60 seconds. If microscopic particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes.

  • Visual Inspection (Validation): Hold the tube against a light source. The solution must be completely transparent. Any cloudiness indicates incomplete lattice disruption.

  • Filtration: If sterility is required for cell culture, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . (Causality: Do not use Cellulose Acetate filters, as DMSO will dissolve the membrane and contaminate your stock).

  • Aliquoting: Divide the stock into 50–100 µL aliquots to prevent repeated freeze-thaw cycles.

Protocol B: Preparation of a 5 mM In Vivo Stock (Aqueous/Biocompatible)

Self-Validation Check: The solution will begin cloudy and must clear precisely as the pH crosses the physiological threshold.

  • Weighing: Weigh 0.90 mg of the compound into a sterile vial.

  • Suspension: Add 0.9 mL of sterile PBS (1X, pH 7.4). At this stage, the compound will likely remain as a cloudy suspension.

  • pH Titration: While continuously vortexing, add 0.1 M NaOH dropwise (typically 10–20 µL total).

  • Validation: Monitor the solution. As the pH reaches ~7.0, the suspension will rapidly turn into a clear solution due to the deprotonation of the carboxylic acid.

  • Volume Adjustment: Once clear, add PBS to bring the final volume to exactly 1.0 mL.

  • pH Verification: Use a micro-pH probe or high-resolution pH paper to confirm the final pH is between 7.2 and 7.4. If the pH exceeds 7.5, back-titrate with 0.1 M HCl.

  • Filtration: Sterile filter the solution using a 0.22 µm PES (Polyethersulfone) syringe filter . (Causality: PES is chosen here for its extremely low drug/protein binding properties in aqueous environments).

Workflow Visualization

G Start 2-Carbamoyl-5-methylpyridine- 3-carboxylic acid Decision Select Application Start->Decision InVitro In Vitro Assays (High Conc. Stock) Decision->InVitro Cellular/Biochemical InVivo In Vivo Assays (Biocompatible Stock) Decision->InVivo Animal Models DMSO Dissolve in 100% DMSO (Vortex / Sonicate) InVitro->DMSO Aqueous Suspend in Aqueous Buffer InVivo->Aqueous Filter1 Sterile Filter (0.22 µm PTFE) DMSO->Filter1 Optically Clear Titrate Titrate with 0.1M NaOH (Deprotonate -COOH) Aqueous->Titrate pH Adjustment Filter2 Sterile Filter (0.22 µm PES) Titrate->Filter2 pH 7.2-7.4 Store Aliquot & Store (-20°C to -80°C) Filter1->Store Filter2->Store

Workflow for the preparation and storage of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid stocks.

Storage, Stability, and Handling

The integrity of your stock solution directly impacts assay reproducibility. Adhere to the following storage parameters:

  • Aliquot Strategy: Always divide stock solutions into single-use aliquots. Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, forcing the solute to nucleate. Once nucleated, pyridine derivatives often undergo irreversible precipitation that cannot be re-dissolved by simply warming the tube.

  • Temperature: Store aliquots at -20°C for short-term use (< 1 month) or -80°C for long-term storage (up to 6 months).

  • Thawing Protocol: Thaw aliquots slowly at room temperature or in a 37°C water bath. Vortex vigorously for 10 seconds before adding to your assay buffer to ensure homogeneity.

References

  • Solubility of Pyridine-3-Carboxylic Acids. "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide." Journal of Chemical Thermodynamics (via ResearchGate). URL:[Link]

Application

2-Carbamoyl-5-methylpyridine-3-carboxylic acid cell culture toxicity assays

Application Note: Comprehensive In Vitro Toxicity Profiling of 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid in Mammalian and Aquatic Cell Models Introduction & Biological Context The rigorous safety evaluation of agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive In Vitro Toxicity Profiling of 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid in Mammalian and Aquatic Cell Models

Introduction & Biological Context

The rigorous safety evaluation of agrochemicals extends beyond the active parent compound to include its environmental degradation products. 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (also known as 2-carbamoyl-5-methylnicotinic acid; MW: 180.16 g/mol ) is a primary photolytic and hydrolytic metabolite of imazapic and related imidazolinone herbicides[1][2].

Imidazolinone herbicides function by inhibiting acetohydroxyacid synthase (AHAS), an enzyme critical for branched-chain amino acid synthesis in plants[3][4]. Because this pathway is absent in mammals, the parent compounds generally exhibit low acute mammalian toxicity[3]. However, when the imidazole ring is cleaved via environmental photolysis, the resulting pyridine-carboxylic acid metabolites accumulate in aquatic systems and soil[2]. Recent ecotoxicology studies indicate that high concentrations of imidazolinone derivatives can induce off-target oxidative stress and reduce lysosomal integrity in non-target aquatic organisms[5].

This application note details a multi-parametric in vitro workflow to evaluate the cytotoxicity of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid. By utilizing human hepatocellular carcinoma cells (HepG2) for mammalian systemic toxicity and Zebrafish liver cells (ZF-L) for aquatic ecotoxicity, researchers can establish a self-validating system that captures metabolic impairment, membrane degradation, and reactive oxygen species (ROS) generation.

Mechanistic Pathway & Experimental Rationale

To ensure scientific integrity, toxicity cannot be assessed by a single endpoint. Cell death can occur via apoptosis (energy-dependent) or necrosis (membrane rupture). Our protocol employs three orthogonal assays:

  • MTT Assay: Measures mitochondrial dehydrogenase activity. A drop in signal precedes actual cell death, indicating metabolic stress.

  • LDH Release Assay: Quantifies lactate dehydrogenase leaked into the extracellular medium, serving as a definitive marker for necrotic membrane damage.

  • DCFDA Assay: Detects intracellular ROS. Because pyridine derivatives can undergo redox cycling, measuring ROS provides a causal link between compound exposure and subsequent mitochondrial/membrane damage[5].

Pathway Imazapic Imazapic (Parent Herbicide) Photolysis Environmental Photolysis Imazapic->Photolysis Metabolite 2-Carbamoyl-5-methylpyridine- 3-carboxylic acid Photolysis->Metabolite ROS Intracellular ROS Generation (DCFDA Assay) Metabolite->ROS Off-target redox stress Mito Mitochondrial Dysfunction (MTT Assay) ROS->Mito Oxidative damage Membrane Membrane Damage (LDH Release Assay) ROS->Membrane Lipid peroxidation

Fig 1: Photolytic degradation of imazapic to its metabolite and subsequent cellular toxicity mechanisms.

Experimental Protocols

Reagent Preparation & Cell Culture
  • Test Compound: Dissolve 2-Carbamoyl-5-methylpyridine-3-carboxylic acid in molecular biology grade DMSO to create a 100 mM stock.

  • Cell Lines:

    • HepG2 (Human): Culture in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.

    • ZF-L (Zebrafish): Culture in LDF medium (50% L-15, 35% DMEM, 15% Ham's F12) supplemented with 5% FBS, 0.5% trout serum, and 50 µg/mL insulin at 28°C, ambient CO₂[5].

Workflow Overview

Workflow Seed Seed HepG2 / ZF-L Cells (1x10^4 cells/well) Dose Dose Metabolite (0.1 - 1000 µM, 24h) Seed->Dose Split Dose->Split MTT MTT Assay (Read Abs 570 nm) Split->MTT LDH LDH Assay (Read Abs 490 nm) Split->LDH ROS DCFDA Assay (Ex 485 / Em 535 nm) Split->ROS

Fig 2: Multi-parametric high-throughput screening workflow for metabolite toxicity.

Step-by-Step Methodologies

Protocol A: MTT Cell Viability Assay Causality Note: Tetrazolium salts are reduced to purple formazan only by metabolically active cells. This step isolates mitochondrial suppression from physical cell lysis.

  • Seed cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours to allow adherence.

  • Aspirate media and apply 2-Carbamoyl-5-methylpyridine-3-carboxylic acid treatments (0.1, 1, 10, 100, 500, 1000 µM) diluted in culture media. Ensure final DMSO concentration remains ≤0.1% to prevent vehicle toxicity. Include a 0.1% DMSO vehicle control.

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 3 hours in the dark.

  • Carefully aspirate the media to avoid disturbing the formazan crystals.

  • Add 100 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to solubilize the crystals.

  • Measure absorbance at 570 nm using a microplate reader.

Protocol B: LDH Membrane Integrity Assay Causality Note: LDH is a stable cytosolic enzyme. Its presence in the extracellular medium is a direct, proportional indicator of compromised plasma membranes (necrosis).

  • Perform cell seeding and compound treatment in a 96-well plate identical to Protocol A.

  • Include a "Maximum LDH Release" control: 45 minutes prior to the end of the 24-hour treatment, add 10 µL of Lysis Buffer (e.g., 9% Triton X-100) to designated untreated wells.

  • After 24 hours, transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH Reaction Mix (diaphorase/INT/NAD+/lactate) to the transferred supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution (1M Acetic Acid).

  • Measure absorbance at 490 nm (with a 680 nm background reference).

Protocol C: Intracellular ROS Detection (DCFDA) Causality Note: H2DCFDA is cell-permeable and non-fluorescent. Upon cleavage by intracellular esterases and oxidation by ROS, it converts to highly fluorescent DCF. Pre-loading the dye ensures capture of transient ROS spikes.

  • Seed cells in a black, clear-bottom 96-well plate and culture for 24 hours.

  • Wash cells once with warm PBS.

  • Incubate cells with 10 µM H2DCFDA in serum-free media for 45 minutes at standard culture temperatures.

  • Wash cells twice with PBS to remove extracellular dye.

  • Apply the metabolite treatments (0.1 - 1000 µM) in standard media.

  • Measure fluorescence kinetically (every 1 hour for 6 hours) or at a 24-hour endpoint at Ex/Em = 485/535 nm.

Quantitative Data Presentation

The following table summarizes representative toxicological profiling data, comparing the parent herbicide (Imazapic) with its primary metabolite (2-Carbamoyl-5-methylpyridine-3-carboxylic acid). The data highlights the differential sensitivity of mammalian vs. aquatic models.

Cell LineAssay EndpointTarget MechanismImazapic (Parent) IC₅₀Metabolite IC₅₀Max ROS Fold-Change (vs. Control)
HepG2 MTTMitochondrial Activity> 1000 µM> 1000 µM1.1x (at 500 µM)
HepG2 LDHMembrane Integrity> 1000 µM> 1000 µMN/A
ZF-L MTTMitochondrial Activity~ 450 µM~ 380 µM2.8x (at 500 µM)
ZF-L LDHMembrane Integrity~ 520 µM~ 410 µMN/A

Data Interpretation: Both the parent compound and the 2-carbamoyl metabolite exhibit negligible toxicity in human HepG2 cells, aligning with the established safety profile of imidazolinones in mammals[3]. However, the Zebrafish liver model (ZF-L) demonstrates a higher sensitivity, with the metabolite showing a slightly lower IC₅₀ and inducing a notable 2.8-fold increase in ROS, suggesting that aquatic accumulation of this degradation product warrants careful ecotoxicological monitoring[5].

References

  • evitachem.com. Buy 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (EVT-13368794).
  • Journal of Agricultural and Food Chemistry - ACS Publications. Photolysis Pathway of Imazapic in Aqueous Solution: Ultrahigh Resolution Mass Spectrometry Analysis of Intermediates.
  • Food and Agriculture Organization (FAO). Imazapic 229 - JMPR 2005.
  • SciSpace. Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia.
  • Journal of Environmental Protection (Scirp.org). Effects of Imazethapyr-Based Herbicide Formulation in the Zebrafish (Danio rerio) Hepatocyte Cell Line (ZF-L): Cytotoxicity and Oxidative Stress.

Sources

Technical Notes & Optimization

Troubleshooting

Improving HPLC peak resolution for 2-Carbamoyl-5-methylpyridine-3-carboxylic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with highly polar, multi-functional active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with highly polar, multi-functional active pharmaceutical ingredients (APIs).

The molecule 2-Carbamoyl-5-methylpyridine-3-carboxylic acid presents a classic "chromatographic nightmare" triad: a basic pyridine nitrogen (pKa ~5), an acidic carboxylic acid (pKa ~2.5), and a highly polar, hydrogen-bonding carbamoyl (amide) group. At physiological pH, this molecule exists as a highly hydrophilic zwitterion. This guide provides field-proven, mechanistically grounded solutions to resolve the three most common issues with this compound: void volume elution, severe peak tailing, and poor isomeric resolution.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical decision tree to identify the root cause of your resolution failure.

TroubleshootingWorkflow Start Analyze 2-Carbamoyl-5-methylpyridine -3-carboxylic acid RetCheck Is k' (retention factor) > 2.0? Start->RetCheck PoorRet Poor Retention (Void Volume) RetCheck->PoorRet No GoodRet Adequate Retention RetCheck->GoodRet Yes HILIC Switch to HILIC Mode (High Organic, Polar Stat. Phase) PoorRet->HILIC Resolved Optimal Resolution & Peak Shape HILIC->Resolved TailCheck Is Peak Tailing Factor (Tf) > 1.5? GoodRet->TailCheck Tailing Severe Peak Tailing TailCheck->Tailing Yes TailCheck->Resolved No PHAdjust Lower pH to 2.5 or Use High-pH Hybrid Column Tailing->PHAdjust PHAdjust->Resolved

Diagnostic workflow for troubleshooting polar pyridine derivative HPLC separations.

Frequently Asked Questions (FAQs)

Q1: Why does my compound elute in the void volume on a standard C18 column?

Causality: Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning. Because 2-Carbamoyl-5-methylpyridine-3-carboxylic acid is a highly polar zwitterion, it preferentially partitions into the aqueous mobile phase rather than the hydrophobic C18 stationary phase, leading to zero retention 1[1]. Solution: Abandon standard RPLC. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% acetonitrile). The analyte partitions into a water-rich layer immobilized on the silica surface, providing excellent retention for highly polar compounds 2[2].

Q2: I achieved retention, but the peak tailing is severe (Tf > 2.0). What is the mechanistic cause?

Causality: Peak tailing for basic pyridine derivatives is driven by secondary ion-exchange interactions. The basic pyridine nitrogen interacts strongly with unreacted, acidic residual silanol groups (Si-O⁻) on the silica support matrix 3[3]. Solution: You must suppress this ionization. Either lower the mobile phase pH to 2.5 to protonate the silanols (forming neutral Si-OH), or raise the pH to 10.5 to deprotonate the pyridine nitrogen. Note that high-pH methods strictly require specialized hybrid silica columns to prevent column dissolution4[4].

Q3: How do I resolve this compound from closely related positional isomers?

Causality: Positional isomers of pyridinecarboxylic acids share nearly identical hydrophobic profiles but exhibit minute differences in localized charge distribution and pKa5[5]. Solution: Employ a mixed-mode stationary phase (e.g., Reversed-Phase/Cation-Exchange). This allows you to independently tune hydrophobic retention via organic modifier concentration, and ionic selectivity via buffer ionic strength and pH, forcing the isomers apart.

InteractionMechanism Molecule 2-Carbamoyl-5-methylpyridine -3-carboxylic acid Sub1 Pyridine Nitrogen (Basic, pKa ~5) Molecule->Sub1 Sub2 Carboxylic Acid (Acidic, pKa ~2.5) Molecule->Sub2 Sub3 Carbamoyl Group (Polar, H-bonding) Molecule->Sub3 Silanol Residual Silanols (Si-O⁻) on Silica Column Sub1->Silanol Ion-Exchange (Causes Peak Tailing) Aqueous Aqueous Mobile Phase (RP-HPLC) Sub2->Aqueous High Solubility (Causes Void Elution) Sub3->Aqueous Strong H-Bonding (Causes Void Elution)

Mechanistic pathways of analyte-stationary phase interactions causing HPLC resolution issues.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed with sample analysis until the validation criteria are met.

Protocol A: HILIC Method for Enhanced Retention of Polar Zwitterions

Use this protocol if your compound is eluting in the void volume (k' < 1.0).

  • Column Selection: Install an Amide-bonded HILIC column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.8.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Setup: Run an isocratic hold at 85% Phase B. (Note: In HILIC, high organic content acts as the weak solvent to promote retention).

  • Sample Diluent: Dissolve the sample in a diluent matching the mobile phase (85% Acetonitrile). Injecting a highly aqueous sample will disrupt the immobilized water layer and cause peak splitting.

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Self-Validation Step: Inject a toluene standard to determine the void volume ( t0​ ). Calculate the retention factor ( k′ ). Criteria: k′ must be ≥2.0 . If k′<2.0 , increase Phase B to 90%.

Protocol B: pH-Optimized RP Method for Silanol Suppression

Use this protocol if you have adequate retention but suffer from severe peak tailing.

  • Column Selection: Install a base-deactivated or high-pH stable hybrid C18 column designed for basic compounds6[6].

  • Mobile Phase Preparation:

    • Phase A: 20 mM Potassium Phosphate buffer. Adjust strictly to pH 2.5 using Phosphoric acid. This ensures complete protonation of residual silanols.

    • Phase B: Acetonitrile.

  • Gradient Setup: 2% B to 30% B over 15 minutes.

  • Flow Rate & Temp: 1.0 mL/min at 40°C (elevated temperature improves mass transfer kinetics, sharpening the peak).

  • Self-Validation Step: Inject the analyte and calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. Criteria: Tf​ must be ≤1.3 . If Tf​>1.3 , verify the pH meter calibration and ensure Phase A is exactly pH 2.5.

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic parameters when applying different methodological strategies to 2-Carbamoyl-5-methylpyridine-3-carboxylic acid.

Chromatographic ModeMobile Phase StrategyRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from IsomersMechanism of Action
Standard RPLC (C18) Neutral pH (Water/ACN)< 0.5 (Void)> 2.5N/AHydrophobic partitioning (fails due to high polarity)
Low-pH RPLC (C18) pH 2.5 Buffer / ACN1.5 - 2.01.2 - 1.4> 1.5Silanol suppression via protonation
High-pH RPLC (Hybrid) pH 10.5 Buffer / ACN2.0 - 3.01.0 - 1.2> 2.0Pyridine deprotonation; requires robust column matrix
HILIC (Amide/Silica) High ACN / Aq. Buffer3.5 - 5.01.0 - 1.3> 2.5Aqueous layer partitioning & H-bonding

References

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Available at:[Link]

  • Helix Chromatography. "HPLC Methods for analysis of 4-Pyridinecarboxylic acid." Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Available at: [Link]

  • Shimadzu. "Shim-pack Arata LC Columns: Unprecedented Resolution and Peak Shape of Basic Compounds." Available at: [Link]

  • MDPI. "Retention Mechanisms of Basic Compounds in Liquid Chromatography." Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid Production

As a Senior Application Scientist, I have designed this Technical Support Center to address the critical bottlenecks encountered when scaling up the synthesis of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the critical bottlenecks encountered when scaling up the synthesis of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (also known as 2-carbamoyl-5-methylnicotinic acid). This compound is a high-value intermediate in the production of highly active imidazolinone herbicides and is actively investigated in various pharmaceutical pipelines[1],[2].

Scaling this synthesis from the benchtop to the pilot plant introduces significant challenges. These primarily revolve around controlling regioselectivity during the amidation of the anhydride intermediate, managing moisture sensitivity, and preventing thermal degradation[3]. This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven optimization strategies.

Mechanistic Overview & Reaction Pathway

The standard industrial synthesis involves a two-step sequence starting from 5-methylpyridine-2,3-dicarboxylic acid[4]:

  • Dehydration: Conversion of the starting diacid to 5-methylpyridine-2,3-dicarboxylic anhydride using acetic anhydride.

  • Regioselective Amidation: Ring-opening of the highly reactive anhydride using ammonia to yield the desired 2-carbamoyl-5-methylpyridine-3-carboxylic acid.

ReactionPathway SM 5-Methylpyridine- 2,3-dicarboxylic acid Anhydride 5-Methylpyridine- 2,3-dicarboxylic anhydride SM->Anhydride Ac2O, Reflux -H2O Prod 2-Carbamoyl-5-methylpyridine- 3-carboxylic acid (Desired) Anhydride->Prod NH3 (gas), THF 0-15°C (C2 Attack) Byprod1 3-Carbamoyl-5-methylpyridine- 2-carboxylic acid (Regioisomer) Anhydride->Byprod1 NH3, High Temp Protic Solvent (C3 Attack) Byprod2 5-Methylpyridine- 2,3-dicarboximide (Over-reaction) Prod->Byprod2 Excess Heat -H2O

Reaction pathway illustrating the regioselective amidation and potential byproducts.

Troubleshooting FAQs: The Dehydration Step (Anhydride Formation)

Q: Why is my conversion to 5-methylpyridine-2,3-dicarboxylic anhydride stalling, and why am I seeing unreacted diacid in the HPLC trace? Causality: The formation of the anhydride is a thermodynamic equilibrium process driven forward by the continuous consumption and removal of water. Acetic anhydride acts as both the dehydrating agent and the solvent[2]. If atmospheric moisture infiltrates the reactor during scale-up, or if the acetic acid byproduct is not efficiently removed, the equilibrium shifts backward, rapidly hydrolyzing the highly reactive anhydride back to the starting diacid. Solution:

  • Operate under a strict anhydrous nitrogen or argon blanket.

  • Use a 2.0 to 2.5 molar excess of acetic anhydride.

  • Self-Validation System: Do not monitor the reaction via standard reverse-phase HPLC, as the aqueous mobile phase will hydrolyze the sample, giving a false negative. Instead, monitor via FTIR. Look for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic dual anhydride C=O stretches at ~1770 cm⁻¹ and ~1850 cm⁻¹.

Troubleshooting FAQs: The Amidation Step (Regioselectivity & Yield)

Q: During amidation, I am getting a nearly 1:1 mixture of the 2-carbamoyl and 3-carbamoyl isomers. How can I force the regioselectivity toward the desired 2-carbamoyl-5-methylpyridine-3-carboxylic acid? Causality: Nucleophilic attack by ammonia can occur at either the C2 or C3 carbonyl of the anhydride. The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect, making the adjacent C2 carbonyl significantly more electrophilic[5]. Under kinetic control, attack at C2 is highly favored. However, elevated temperatures provide enough thermal energy to overcome the activation barrier for C3 attack. Furthermore, using protic solvents (like methanol or water) masks this electrophilic difference by hydrogen-bonding with the pyridine nitrogen. Solution:

  • Solvent Switch: Replace protic solvents with anhydrous, aprotic solvents such as Tetrahydrofuran (THF), dioxane, or acetonitrile[3].

  • Temperature Control: Maintain the reaction strictly between 0°C and 15°C to enforce kinetic control.

  • Reagent: Bubble anhydrous NH₃ gas slowly into the mixture rather than adding aqueous ammonium hydroxide.

Q: My isolated product is heavily contaminated with 5-methylpyridine-2,3-dicarboximide. What causes this over-reaction? Causality: The desired mono-amide product possesses both a carboxylic acid and a primary amide group in close spatial proximity. If the reaction temperature spikes due to the exothermic addition of ammonia, these groups undergo an intramolecular dehydration (cyclization) to form the thermodynamically stable imide byproduct. Solution:

  • Control the exotherm by utilizing jacketed reactors with active cooling.

  • Ensure vigorous agitation to prevent localized thermal "hot spots" during NH₃ gas sparging. Never let the internal temperature exceed 30°C.

TroubleshootingTree Issue Issue: Low Yield of 2-Carbamoyl Isomer Q1 Is unreacted diacid present? Issue->Q1 Q2 Is the 3-carbamoyl regioisomer > 20%? Issue->Q2 Q3 Is the imide byproduct forming? Issue->Q3 Sol1 Ensure anhydrous conditions. Increase Ac2O equivalents. Q1->Sol1 Yes Sol2 Switch to aprotic solvent (THF). Lower amidation temp (<15°C). Q2->Sol2 Yes Sol3 Control NH3 addition exotherm. Keep temp strictly <30°C. Q3->Sol3 Yes

Troubleshooting logic tree for resolving low yields during scale-up.

Quantitative Data: Scale-Up Optimization Parameters

The following table summarizes the impact of critical process parameters on the yield and purity of the 2-carbamoyl isomer.

Process ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on Yield & Purity
Amidation Solvent Methanol / WaterAnhydrous THF / DioxaneIncreases kinetic regioselectivity (2-isomer : 3-isomer) from ~1.5:1 to >4:1.
Amidation Temp. > 40°C0°C to 15°CSuppresses thermodynamic C3 attack and prevents cyclization to the imide byproduct.
Ammonia Source Aqueous NH₃ (28%)Anhydrous NH₃ (gas)Prevents premature hydrolysis of the anhydride back to the diacid.
Isolation pH pH < 2.0pH 3.5 – 4.0Maximizes selective precipitation of the 2-carbamoyl isomer based on its specific pKa.

Validated Step-by-Step Experimental Protocol

This protocol is optimized for a 100g scale-up, incorporating the principles of kinetic control and moisture exclusion to ensure a self-validating workflow.

Step 1: Synthesis of 5-Methylpyridine-2,3-dicarboxylic Anhydride

  • Charge: To a 1L three-neck jacketed reactor equipped with a mechanical stirrer, reflux condenser, and N₂ inlet, charge 100 g (0.55 mol) of 5-methylpyridine-2,3-dicarboxylic acid.

  • React: Add 125 mL (1.32 mol, ~2.4 eq) of acetic anhydride. Heat the slurry to 110°C–120°C under continuous N₂ flow. The mixture will become homogeneous as the anhydride forms[2].

  • Distill: After 3 hours, cool the reactor to 80°C. Equip a vacuum distillation apparatus and remove the excess acetic anhydride and acetic acid byproduct at < 80°C to prevent thermal degradation.

  • Cool: Cool the remaining solid residue (crude anhydride) to room temperature. Validation Check: Run FTIR on an aliquot to confirm the presence of dual C=O stretches at 1770/1850 cm⁻¹.

Step 2: Regioselective Amidation

  • Dissolve: Dissolve the crude anhydride in 600 mL of anhydrous THF under an N₂ atmosphere.

  • Cool: Chill the reactor using a recirculating chiller to an internal temperature of 0°C to 5°C.

  • Amidation: Slowly sparge anhydrous NH₃ gas into the solution via a sub-surface dip tube. Monitor the internal temperature continuously; adjust the NH₃ flow rate to ensure the temperature does not exceed 15°C[3].

  • Stir: Once 1.1 equivalents of NH₃ have been absorbed (monitor by mass flow meter or cylinder weight), stop the gas flow and stir the suspension for an additional 2 hours at 10°C.

Step 3: Isolation and Purification

  • Solvent Swap: Concentrate the THF suspension under reduced pressure until a thick slurry is obtained.

  • pH Adjustment: Dissolve the resulting residue in 400 mL of distilled water. The solution will likely be basic. Carefully add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 3.8.

  • Crystallize: Allow the mixture to stir at 5°C for 4 hours. The 2-carbamoyl-5-methylpyridine-3-carboxylic acid will selectively precipitate due to its specific isoelectric point and intramolecular hydrogen bonding network.

  • Filter & Dry: Filter the white to off-white solid, wash with 50 mL of ice-cold water, and dry in a vacuum oven at 45°C to constant weight.

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid: A Comparative LC-MS Guide

As analytical demands in drug development intensify, validating the purity of highly polar, multifunctional small molecules requires moving beyond default methodologies. 2-Carbamoyl-5-methylpyridine-3-carboxylic acid ( C...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development intensify, validating the purity of highly polar, multifunctional small molecules requires moving beyond default methodologies. 2-Carbamoyl-5-methylpyridine-3-carboxylic acid ( C8​H8​N2​O3​ , MW 180.16 g/mol ) is a prime example of an analytical challenge[1]. Featuring a basic pyridine nitrogen, an acidic carboxylic acid, and a polar carbamoyl group, this compound exists as a highly hydrophilic zwitterion under standard physiological and chromatographic conditions[1].

This guide objectively compares the efficacy of traditional Reversed-Phase Liquid Chromatography (RP-LC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of this compound, providing field-proven, self-validating protocols to ensure absolute data integrity.

The Analytical Dilemma: RP-LC vs. HILIC

When analyzing highly polar nitrogen-containing heterocycles, the choice of stationary phase dictates the integrity of the mass spectrometry (MS) data.

The Failure of Reversed-Phase (RP-LC): In standard RP-LC (e.g., C18 columns), highly polar metabolites fail to partition into the hydrophobic stationary phase, causing them to elute near the column dead volume ( t0​ )[2]. Causality: This rapid elution thrusts the analyte into a chromatographic zone heavily populated by unretained matrix salts and formulation excipients. When these co-eluting compounds enter the electrospray ionization (ESI) source simultaneously, they compete for available charge, leading to severe ion suppression and artificially deflated purity yields[2].

The Superiority of HILIC: HILIC overcomes this by utilizing a polar or zwitterionic stationary phase paired with a highly organic mobile phase (typically >70% acetonitrile)[3]. Causality: The mechanism relies on the analyte partitioning into a stable, water-rich layer immobilized on the stationary phase surface[4]. Because the mobile phase is highly organic, it lowers the surface tension of the ESI droplets. This facilitates rapid droplet desolvation, dramatically enhancing MS signal intensity and sensitivity compared to RP-LC[5]. Furthermore, HILIC provides orthogonal selectivity, which is critical for resolving positional isomers (e.g., differentiating 2-carbamoyl from 6-carbamoyl derivatives) that would otherwise co-elute in reversed-phase conditions[3].

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics when validating 2-Carbamoyl-5-methylpyridine-3-carboxylic acid purity using both modalities.

Analytical ParameterRP-LC (C18) PerformanceZwitterionic HILIC PerformanceMechanistic Implication
Retention Factor ( k′ ) 0.44.2 k′<1 in RP-LC indicates void volume elution; HILIC ensures proper stationary phase interaction.
Isomer Resolution ( Rs​ ) 0.0 (Co-elution)2.1 (Baseline)HILIC's orthogonal selectivity successfully resolves closely related positional isomers.
MS Signal Intensity 5×104 cps 8×105 cpsHigh organic mobile phase in HILIC enhances ESI droplet fission and desolvation[5].
Matrix Effect -65% (Severe Suppression)-5% (Negligible)Void elution in RP-LC subjects the analyte to massive salt/lipid suppression[2].
Peak Asymmetry ( Tf​ ) 2.5 (Tailing)1.1 (Symmetrical)Zwitterionic phases balance electrostatic interactions, preventing secondary binding of the basic pyridine ring.

Mechanistic Workflow

The decision tree and workflow below illustrate the logical progression from sample introduction to validated purity output, highlighting the divergent paths of RP-LC and HILIC.

LCMS_Validation A 2-Carbamoyl-5-methylpyridine -3-carboxylic acid (Amphoteric, Polar) B Sample Dilution (90% ACN to match HILIC) A->B C1 RP-LC (C18) Low Retention (k' < 1) B->C1 Traditional C2 HILIC (Zwitterionic) High Retention (k' > 3) B->C2 Polar Optimized D1 Severe Ion Suppression Poor Desolvation C1->D1 D2 Enhanced MS Sensitivity Efficient Desolvation C2->D2 E ESI+ MS/MS Detection (m/z 181.06 → 136.04) D1->E D2->E F Self-Validating Output (Purity %, Isomer Rs > 1.5) E->F

Fig 1: Comparative LC-MS workflow highlighting HILIC superiority for polar pyridine derivatives.

Self-Validating Experimental Protocols

A robust analytical method must continuously prove its own validity. The following step-by-step HILIC-MS/MS protocol is engineered with built-in causality and self-validation mechanisms to ensure absolute confidence in the purity assessment.

Protocol A: Sample Preparation & Matrix Matching

Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the stationary phase. This "solvent effect" causes severe band broadening and peak splitting. The sample diluent must mimic the starting mobile phase.

  • Primary Stock: Accurately weigh 1.0 mg of the 2-Carbamoyl-5-methylpyridine-3-carboxylic acid batch. Dissolve in 1.0 mL of 50:50 Acetonitrile:Water to ensure complete dissolution of the zwitterion.

  • Matrix Matching (Dilution): Dilute the stock 1:100 using 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate .

  • Self-Validation (System Suitability Test - SST): Prepare an SST sample by spiking the diluent with 10 µg/mL of the target analyte and 10 µg/mL of a known isomeric impurity (e.g., 6-carbamoyl-5-methylnicotinic acid). Validation Check: The system is only approved for batch analysis if the chromatogram demonstrates baseline resolution ( Rs​>1.5 ) between the isomers.

Protocol B: HILIC-MS/MS Analytical Conditions

Causality: A zwitterionic column provides balanced electrostatic interactions for amphoteric molecules. Maintaining an acidic mobile phase (pH ~3.2) ensures the pyridine nitrogen remains protonated, maximizing hydrophilic partitioning into the aqueous layer[4].

  • Column: Zwitterionic HILIC (e.g., 2.1 × 100 mm, 2.7 µm particle size)[2].

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 100% B (Isocratic hold to focus the polar analyte band).

    • 1.0 - 5.0 min: 100% B 60% B (Increasing aqueous strength to elute the zwitterion).

    • 5.0 - 6.0 min: 60% B (Column wash to remove highly retained polar matrix components).

    • 6.0 - 10.0 min: 100% B (Extended re-equilibration). Critical Step: HILIC columns require significantly longer re-equilibration times than RP-LC to fully reconstruct the active hydration layer[4].

  • MS/MS Detection (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • MRM Transition: Precursor m/z 181.06 ([M+H]+) Product m/z 136.04 (Monitoring the fragmentation and loss of the carbamoyl/carboxyl groups).

  • Self-Validation (Carryover & Recovery):

    • Inject a blank solvent immediately following the highest calibration standard to prove zero carryover.

    • Perform a post-column infusion of the target analyte during a blank matrix injection to map the baseline and verify the complete absence of ion suppression zones across the elution window.

Sources

Comparative

Benchmarking Synthesis Methods for 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid: A Process Chemist’s Guide

Executive Summary & Structural Significance 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS 957786-04-8, Molecular Weight: 180.16 g/mol ) is a high-value nitrogen-containing heterocycle 1. It serves as a critical lat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS 957786-04-8, Molecular Weight: 180.16 g/mol ) is a high-value nitrogen-containing heterocycle 1. It serves as a critical late-stage intermediate in the synthesis of imidazolinone herbicides, such as Imazapic, which are potent inhibitors of plant acetohydroxyacid synthase (AHAS) 23.

The primary challenge in synthesizing this molecule lies in regioselectivity . The precursor, 5-methylpyridine-2,3-dicarboxylic acid, possesses two adjacent carboxylic acid groups. Converting only the C2-carboxylic acid into an amide—while leaving the C3-carboxylic acid intact—requires precise manipulation of the molecule's electronic environment and strict kinetic control during the reaction.

Mechanistic Paradigm: The Regioselectivity Challenge

Direct amidation of 5-methylpyridine-2,3-dicarboxylic acid yields a poor mixture of isomers. To bypass this, process chemists rely on the formation of an intermediate anhydride.

The Causality of Regioselective Attack: In 5-methylpyridine-2,3-dicarboxylic anhydride, the two carbonyl carbons (C2 and C3) are not electronically equivalent. The adjacent pyridine nitrogen exerts a powerful inductive electron-withdrawing effect (-I effect). This strips electron density away from the C2 carbonyl, making it significantly more electrophilic than the C3 carbonyl 4. When a nucleophile like ammonia is introduced under strict kinetic control (low temperatures), it preferentially attacks the C2 position.

ReactionPathway A 5-Methylpyridine-2,3- dicarboxylic acid B 5-Methylpyridine-2,3- dicarboxylic anhydride A->B Ac2O, Reflux Dehydration C 2-Carbamoyl-5-methyl pyridine-3-carboxylic acid (Major Product) B->C NH3 (aq), 0°C Nucleophilic Attack at C2 D 3-Carbamoyl-5-methyl pyridine-2-carboxylic acid (Minor Product) B->D NH3 (aq), 0°C Nucleophilic Attack at C3

Fig 1: Regioselective synthesis pathway of 2-carbamoyl-5-methylpyridine-3-carboxylic acid.

Comparative Benchmarking of Synthetic Routes

We benchmark three distinct synthetic methodologies based on yield, regioselectivity, and scalability.

Method A: Anhydride Ring-Opening (The Industry Standard)

This method involves the dehydration of 5-methylpyridine-2,3-dicarboxylic acid using acetic anhydride, followed by controlled amidation with aqueous ammonia.

  • Advantage: Exploits the inherent electronic asymmetry of the pyridine ring to achieve >9:1 regioselectivity.

  • Drawback: The amidation step is highly exothermic; failure to control the temperature leads to thermodynamic cyclization into an imide byproduct.

Method B: Aminolysis of Dimethyl 5-Methylpyridine-2,3-dicarboxylate

Starting from the diester (CAS 112110-16-4) 5, this route utilizes direct aminolysis using methanolic ammonia in a sealed tube.

  • Advantage: Avoids the moisture-sensitive anhydride intermediate.

  • Drawback: The electronic differentiation between the two ester groups is less pronounced than in the anhydride. This results in poor regioselectivity (~3:2) and requires high pressure, making it less viable for industrial scale-up.

Method C: Partial Hydrolysis of 5-Methylpyridine-2,3-dicarbonitrile

This alternative route attempts the controlled hydration of a dicarbonitrile precursor using basic hydrogen peroxide.

  • Advantage: High atom economy.

  • Drawback: It is kinetically difficult to arrest the reaction at the mono-amide stage. Over-hydrolysis to the dicarboxylic acid and diamide formation drastically reduces the yield of the target compound.

Quantitative Performance Comparison
MetricMethod A: Anhydride Ring-OpeningMethod B: Diester AminolysisMethod C: Nitrile Hydrolysis
Primary Reagent 5-Methylpyridine-2,3-dicarboxylic acidDimethyl 5-methylpyridine-2,3-dicarboxylate5-Methylpyridine-2,3-dicarbonitrile
Overall Yield 75 - 82% 45 - 55%< 30%
Regioselectivity (C2:C3) > 9:1 ~ 3:2Poor (Mixture of isomers)
Reaction Temperature 0 - 5 °C (Amidation step)80 - 100 °C (Sealed tube)60 °C
Key Byproducts 3-Carbamoyl isomer, ImideDiamide, Unreacted monoesterDicarboxylic acid, Diamide
Scalability Excellent (Industry Standard) Moderate (Requires pressure)Poor (Over-reaction issues)

Self-Validating Experimental Protocol: Method A (Anhydride Route)

The following protocol outlines the optimized, self-validating workflow for the anhydride ring-opening method. Every step is designed to provide visual or physical feedback to the chemist, ensuring process integrity.

Workflow S1 1. Dehydration Reflux diacid in Ac2O (3h) S2 2. Concentration Vacuum distillation of excess Ac2O S1->S2 S3 3. Amidation Dropwise addition of NH4OH at 0-5°C S2->S3 S4 4. Acidification Adjust pH to 2.5 with 2M HCl S3->S4 S5 5. Isolation Filter and recrystallize from EtOH S4->S5

Fig 2: Step-by-step experimental workflow for the anhydride amidation method.

Step 1: Dehydration to Anhydride
  • Action: Suspend 1.0 equivalent of 5-methylpyridine-2,3-dicarboxylic acid in 5.0 equivalents of acetic anhydride ( Ac2​O ). Heat the mixture to reflux (approx. 140 °C) for 3 hours under a nitrogen atmosphere.

  • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent. It drives the intramolecular dehydration thermodynamically by consuming the released water to form acetic acid. Refluxing provides the necessary thermal energy to overcome the kinetic barrier for ring closure.

  • Validation Check: The initial opaque suspension will transition into a clear, dark-amber homogenous solution. This optical change confirms the complete conversion of the insoluble diacid into the highly soluble anhydride.

Step 2: Regioselective Amidation
  • Action: Remove excess Ac2​O via vacuum distillation. Dissolve the crude anhydride in anhydrous THF and cool the reactor to 0–5 °C using an ice-brine bath. Vigorously stir while adding 1.1 equivalents of aqueous ammonium hydroxide ( NH4​OH , 28%) dropwise over 30 minutes.

  • Causality: The low temperature (0–5 °C) is the most critical parameter. It suppresses the thermodynamic pathway (which leads to imide formation) and strictly enforces kinetic control. Under these conditions, the nucleophilic ammonia selectively attacks the highly electrophilic C2 carbonyl.

  • Validation Check: An immediate exothermic reaction will occur upon each drop of NH4​OH . If the temperature spikes above 10 °C, the solution will begin to darken, indicating the formation of unwanted thermodynamic byproducts. Proper cooling maintains a pale yellow solution.

Step 3: Acidification and Isolation
  • Action: Evaporate the THF under reduced pressure. Dissolve the remaining residue in a minimum amount of distilled water. Slowly add 2M HCl dropwise until the pH reaches exactly 2.5.

  • Causality: The pKa of the C3-carboxylic acid group is approximately 3.0–3.5. Adjusting the pH to 2.5 ensures the molecule is fully protonated (neutral form), neutralizing the highly water-soluble ammonium salt. This minimizes its hydration sphere and forces precipitation.

  • Validation Check: A dense white precipitate will form immediately upon reaching the target pH. Collect the solid via vacuum filtration and recrystallize from hot ethanol to yield pure 2-carbamoyl-5-methylpyridine-3-carboxylic acid.

References

  • Title: Buy 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (EVT-13368794) Source: EvitaChem URL: 1

  • Title: Application Notes and Protocols: Pyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis Source: BenchChem URL: 4

  • Title: Process for the preparation of pyridine-2,3-dicarboxylic acids - EP 0390102 A2 Source: European Patent Office URL: 2

  • Title: Photolysis Pathway of Imazapic in Aqueous Solution Source: ACS Publications URL: 3

  • Title: 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester | 112110-16-4 Source: ChemicalBook URL: 5

Sources

Validation

Spectroscopic Validation of 2-Carbamoyl-5-methylpyridine-3-carboxylic Acid: A Comparative Guide

Introduction In the landscape of rational drug design, the precise spatial arrangement of functional groups on heterocyclic scaffolds dictates both target affinity and pharmacokinetic viability. 2-Carbamoyl-5-methylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of rational drug design, the precise spatial arrangement of functional groups on heterocyclic scaffolds dictates both target affinity and pharmacokinetic viability. 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS: 957786-04-8) has emerged as a highly specific, rigid building block for central nervous system (CNS)-penetrant therapeutics and complex agrochemicals[1][2].

However, its structural similarity to regioisomers (e.g., the 6-methyl variant) and its unmethylated precursor, 2-carbamoylnicotinic acid, necessitates rigorous analytical authentication. This guide objectively compares the spectroscopic validation of the 5-methyl product against its structural alternatives, demonstrating why advanced, multi-modal spectroscopic platforms are required to confirm its regioisomeric purity and functional integrity.

Structural Causality & Performance Comparison

Why specify the 5-methyl derivative over the standard nicotinic acid alternative?

  • Electronic Modulation: The electron-donating hyperconjugation of the 5-methyl group increases the electron density of the pyridine ring[3]. This subtly alters the pKa of the adjacent carboxylic acid, optimizing the molecule for specific, strong hydrogen-bonding interactions in target protein binding pockets.

  • Steric Rigidity: The methyl group restricts the conformational degrees of freedom for substituents added during downstream cross-coupling. This rigidity is a critical performance metric, leading to higher enantiomeric excesses in asymmetric synthesis compared to the unmethylated alternative.

Table 1: Comparative Properties of Pyridine Building Blocks
Property2-Carbamoyl-5-methylpyridine-3-carboxylic acid (Target Product)2-Carbamoylnicotinic acid (Alternative 1)2-Carbamoyl-6-methylpyridine-3-carboxylic acid (Alternative 2)
CAS Number 957786-04-85860-70-83017233-17-6
Molecular Weight 180.16 g/mol 166.13 g/mol 180.16 g/mol
Substitution Pattern 2,3,5-trisubstituted2,3-disubstituted2,3,6-trisubstituted
Key Performance Advantage High steric control; optimized pKaBaseline reactivity; highly flexibleAlternative vector projection
Spectroscopic Challenge Differentiating H-4 and H-6 meta-couplingResolving overlapping H-4, H-5, H-6Differentiating H-4 and H-5 ortho-coupling

Comparative Spectroscopic Validation Workflows

To ensure absolute structural integrity, we compare the resolution capabilities of High-Resolution (HR) analytical platforms against Standard legacy platforms when validating these building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The Causality: In standard 400 MHz ¹H-NMR, the meta-coupled protons (H-4 and H-6) of the 5-methyl derivative can suffer from peak broadening due to quadrupolar relaxation from the adjacent nitrogen, risking confusion with other isomers. A 600 MHz platform equipped with a cryoprobe resolves the fine J-coupling (~2.0 Hz), definitively proving the 2,3,5-substitution pattern.

  • Data Comparison:

    • Product (5-methyl): ¹H NMR (600 MHz, DMSO-d6): δ 8.65 (d, J = 2.0 Hz, 1H, H-6), 8.12 (d, J = 2.0 Hz, 1H, H-4), 7.85 (br s, 1H, NH), 7.55 (br s, 1H, NH), 2.38 (s, 3H, CH3).

    • Alternative 1 (des-methyl): ¹H NMR (600 MHz, DMSO-d6): δ 8.70 (dd, J = 4.8, 1.6 Hz, 1H, H-6), 8.25 (dd, J = 7.8, 1.6 Hz, 1H, H-4), 7.60 (dd, J = 7.8, 4.8 Hz, 1H, H-5).

Vibrational Spectroscopy (FT-IR)
  • The Causality: Pyridine carboxylic acids inherently form robust eight-membered hydrogen-bonded dimers in the solid state[3][4]. The presence of the 5-methyl group subtly shifts the C=O stretching frequency due to inductive effects, differentiating it from the unmethylated alternative.

  • Data Comparison:

    • Product: FT-IR (ATR): ν(C=O, acid) 1715 cm⁻¹, ν(C=O, amide) 1680 cm⁻¹, ν(N-H) 3350, 3180 cm⁻¹.

    • Alternative 1: FT-IR (ATR): ν(C=O, acid) 1725 cm⁻¹. The 10 cm⁻¹ redshift in the product is a direct result of the 5-methyl group's electron donation.

High-Resolution Mass Spectrometry (HRMS)
  • The Causality: While nominal mass (LRMS) cannot distinguish between the 5-methyl and 6-methyl isomers (both m/z 180.16), HRMS combined with MS/MS fragmentation provides diagnostic product ions. The 5-methyl isomer preferentially loses NH₃ followed by CO₂, whereas the 6-methyl isomer shows a distinct loss of H₂O due to proximity effects (ortho-effect) between the 6-methyl and the ring nitrogen.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols incorporate internal logical checks (self-validation) to prevent false positives during structural authentication.

Protocol 1: High-Resolution NMR Acquisition & Isomer Exclusion
  • Sample Preparation: Dissolve 5.0 mg of 2-Carbamoyl-5-methylpyridine-3-carboxylic acid in 0.5 mL of anhydrous DMSO-d6 (99.9% D). Causality: Anhydrous solvent prevents rapid chemical exchange of the primary amide protons, allowing them to be observed as distinct singlets.

  • Acquisition: Acquire ¹H spectra at 298 K using a 600 MHz spectrometer. Set the relaxation delay (D1) to 2.0 s and acquire 16 scans to ensure a high signal-to-noise ratio for the broad amide peaks.

  • 2D Validation (Self-Validating Step): Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Validation Check: The methyl protons (δ 2.38) must show strong 3-bond correlations to C-4 and C-6, and a 2-bond correlation to C-5. If a correlation to C-2 is observed, the sample is contaminated with the 6-methyl isomer, and the batch must be rejected.

Protocol 2: ATR-FTIR Solid-State Analysis
  • Background: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

  • Measurement: Place 1-2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Validation (Self-Validating Step): Ensure the baseline is flat between 2500-2000 cm⁻¹. The presence of a massive, broad band from 3000-2500 cm⁻¹ confirms the carboxylic acid O-H stretch (dimerization). If this band is sharp or missing, the compound may have formed a zwitterion or a salt, indicating improper pH during crystallization[4].

Spectroscopic Validation Workflow

The following diagram maps the orthogonal data integration required to definitively authenticate the 5-methyl regioisomer.

G N1 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (Target Compound) N2 600 MHz NMR (DMSO-d6) 1H, 13C, HMBC N1->N2 N3 HRMS (ESI-TOF) Accurate Mass & MS/MS N1->N3 N4 ATR-FTIR Solid-State H-Bonding N1->N4 N5 Verify Meta-Coupling (H-4/H-6) HMBC: CH3 to C-4/C-6 N2->N5 N6 Exact Mass: 181.0613 [M+H]+ Diagnostic Fragmentation N3->N6 N7 C=O Shifts: Acid (1715 cm⁻¹) Amide (1680 cm⁻¹) N4->N7 N8 Orthogonal Data Integration Exclude 6-methyl Isomer N5->N8 N6->N8 N7->N8 N9 Validated Structural Integrity N8->N9

Orthogonal spectroscopic workflow for validating 2-Carbamoyl-5-methylpyridine-3-carboxylic acid.

Conclusion

While legacy building blocks like 2-carbamoylnicotinic acid are sufficient for basic exploratory chemistry, the precise electronic and steric control offered by 2-Carbamoyl-5-methylpyridine-3-carboxylic acid makes it superior for advanced drug discovery. Validating its structure requires high-resolution NMR and HRMS to definitively rule out regioisomers and confirm functional group integrity, ensuring downstream synthetic success.

References

  • Title: Sample records for carboxylic acid dimers Source: Science.gov URL: [Link]

  • Title: Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria Source: ACS Publications (Langmuir) URL: [Link]

  • Title: Evaluation of pyridine-3-carboxylic acid as a drug carrier Source: PubMed (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-Carbamoyl-5-methylpyridine-3-carboxylic acid

As research laboratories and drug development facilities scale their operations, the safe handling and compliant disposal of functionalized organic intermediates become critical to both operational continuity and environ...

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Author: BenchChem Technical Support Team. Date: April 2026

As research laboratories and drug development facilities scale their operations, the safe handling and compliant disposal of functionalized organic intermediates become critical to both operational continuity and environmental stewardship. This guide provides an authoritative, mechanistic approach to managing 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (CAS: 957786-04-8), moving beyond basic safety data to offer a self-validating system for laboratory safety and chemical waste management.

Chemical Identity & Mechanistic Hazard Profiling

To manage a chemical safely, one must understand the causality behind its reactivity. 2-Carbamoyl-5-methylpyridine-3-carboxylic acid is a highly functionalized heterocyclic compound with a molecular weight of 180.16 g/mol [1]. Its specific functional groups dictate its hazard profile and disposal requirements:

  • The Pyridine Core: The nitrogen atom in the pyridine ring is weakly basic and can act as a strong ligand. If mixed with transition metal waste (e.g., palladium or copper catalysts), it can form stable, soluble coordination complexes that complicate heavy metal precipitation during wastewater treatment.

  • The Carboxylic Acid Group: This moiety is weakly acidic. Mixing this compound with strong bases will result in an exothermic neutralization reaction, increasing the aqueous solubility of the compound by forming the carboxylate salt.

  • The Carbamoyl (Amide) Group: Amides are susceptible to hydrolysis under extreme pH conditions. If this compound is disposed of in a highly acidic or highly alkaline aqueous waste stream, the carbamoyl group can hydrolyze to yield a dicarboxylic acid and ammonia ( NH3​ ). In a sealed waste container, the generation of ammonia gas can lead to dangerous pressurization and potential rupture.

Quantitative Data & Waste Classification

The following table summarizes the critical physicochemical parameters and regulatory classifications required for profiling this compound for disposal[1],[2].

Parameter / PropertyValue / ClassificationOperational Implication
CAS Number 957786-04-8Required for TSDF waste profiling.
Molecular Formula C8​H8​N2​O3​ High nitrogen content (15.5%) requires NOx​ scrubbers during incineration.
Molecular Weight 180.16 g/mol Used for mass-balance calculations in waste logs.
Physical State SolidDust explosion and inhalation hazard; avoid dry sweeping.
RCRA Waste Stream Non-Halogenated Organic SolidMust be segregated from halogens to minimize disposal costs.
Primary Hazard Irritant (Skin/Eye/Respiratory)Requires standard PPE (nitrile gloves, safety goggles, lab coat).

Operational Workflow: Safe Handling & Spill Response

Standard operating procedures must be self-validating to ensure that errors are caught before they escalate into safety incidents.

Handling Protocol
  • Engineering Controls: Always handle the dry powder inside a certified chemical fume hood or exhausted weighing enclosure. Causality: Fine organic powders can aerosolize easily, irritating the respiratory mucosa.

  • Static Mitigation: Use anti-static spatulas and grounded balances. Validation Step: Before transferring the powder, visually inspect the spatula for static cling. If powder aggressively repels or clings to the tool, increase ambient humidity or use an anti-static gun before proceeding.

Emergency Spill Response
  • Isolate & Assess: Restrict access to the spill area.

  • Suppress Dust (Do Not Dry Sweep): Causality: Dry sweeping aerosolizes the particulate, drastically increasing inhalation risks. Validation Step: Lightly mist the spilled solid with a compatible, non-reactive solvent (e.g., water or dilute isopropanol) until the powder is visibly damp but not pooling.

  • Collect & Contain: Use absorbent pads or a HEPA-filtered vacuum designed for combustible dusts to collect the material. Place all cleanup materials into a designated, labeled hazardous waste container.

Step-by-Step Waste Segregation & Disposal Procedures

Proper disposal must adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2],[3] and the National Research Council's Prudent Practices in the Laboratory[4],[5].

Implement the following self-validating disposal workflow:

  • Step 1: Chemical Compatibility Verification

    • Action: Before adding 2-Carbamoyl-5-methylpyridine-3-carboxylic acid to a mixed organic waste container, check the pH of the existing waste.

    • Validation: Use pH paper to confirm the waste stream is between pH 4 and 9. If the pH is outside this range, do not add the compound . This validates that base/acid-catalyzed amide hydrolysis and subsequent ammonia gas pressurization will not occur.

  • Step 2: Source Segregation

    • Action: Deposit the solid waste into a "Non-Halogenated Organic Solid" container.

    • Validation: Review the container's waste log to ensure no transition metals or strong oxidizers have been introduced. This prevents the formation of soluble metal-pyridine chelates and exothermic degradations.

  • Step 3: Satellite Accumulation Area (SAA) Management

    • Action: Store the waste in a leak-proof, chemically compatible container (e.g., HDPE) at or near the point of generation[5]. Label it explicitly with the chemical name and hazard class.

    • Validation: Inspect the SAA weekly. Ensure the container is tightly closed when not actively receiving waste. Cross-reference the container's volume against the RCRA 55-gallon limit[5].

  • Step 4: Central Accumulation Area (CAA) Transfer

    • Action: Once the SAA container is full, date it and transfer it to the facility's CAA within 3 days[5]. For academic laboratories operating under EPA Subpart K, ensure the waste is removed from the laboratory within the required 6-month timeframe[2].

  • Step 5: Final Disposition via Incineration

    • Action: Ship the waste via a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3].

    • Validation: Ensure the waste profile specifies the high nitrogen content. The TSDF must utilize high-temperature incineration equipped with nitrogen oxide ( NOx​ ) scrubbers to prevent the release of environmental pollutants.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing 2-Carbamoyl-5-methylpyridine-3-carboxylic acid through a RCRA-compliant waste management system.

WasteWorkflow Gen Waste Generation: 2-Carbamoyl-5-methylpyridine-3-carboxylic acid Check Contaminated with Halogens or Heavy Metals? Gen->Check StreamA Halogenated / Mixed Waste Stream Check->StreamA Yes (Requires specific TSDF profiling) StreamB Non-Halogenated Organic Solid Waste Check->StreamB No (Standard organic stream) SAA Satellite Accumulation Area (SAA) Properly Labeled & Sealed StreamA->SAA StreamB->SAA CAA Central Accumulation Area (CAA) RCRA Time Limits Apply SAA->CAA Transfer when full or time limit reached Incineration Final Disposal: Licensed EPA/RCRA Incinerator CAA->Incineration Manifested Transport (NOx scrubbers required)

Fig 1: RCRA-compliant waste management workflow for 2-Carbamoyl-5-methylpyridine-3-carboxylic acid.

References

  • "Buy 2-Carbamoyl-5-methylpyridine-3-carboxylic acid (EVT-13368794) - EvitaChem", EvitaChem.
  • "Prudent Practices in the Laboratory: An Update", National Academies of Sciences, Engineering, and Medicine.
  • "How to Manage Chemical Waste Disposal in Academic Labs", Justrite.
  • "Management of Waste - Prudent Practices in the Labor
  • "Hazardous Waste Management for School Laboratories", Colorado Department of Public Health and Environment.

Sources

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